2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Description
Properties
IUPAC Name |
2,6-dichloro-5-fluoropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDKKOOGYIMMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=C1F)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370016 | |
| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82671-02-1 | |
| Record name | 2,6-Dichloro-5-fluoropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a key heterocyclic building block of significant interest in medicinal chemistry and drug development. Its trifunctionalized pyridine ring serves as a versatile scaffold for the synthesis of complex molecules, most notably as a crucial intermediate in the manufacture of several fluoroquinolone antibiotics. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of important therapeutic agents.
Core Chemical Properties
This compound is a stable, crystalline solid at room temperature. A summary of its key physical and chemical properties is presented below.
| Property | Value |
| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carbonitrile |
| Synonyms | 2,6-Dichloro-3-cyano-5-fluoropyridine, 2,6-Dichloro-5-fluoronicotinonitrile |
| CAS Number | 82671-02-1 |
| Molecular Formula | C₆HCl₂FN₂ |
| Molecular Weight | 190.99 g/mol |
| Appearance | Off-white to light tan crystalline powder.[1] |
| Melting Point | 89-91 °C. |
| Boiling Point | 267.8±35.0 °C (Predicted) |
| Solubility | Soluble in methanol. |
| Purity (typical) | ≥98% (HPLC).[1] |
Synthesis and Purification
The primary synthetic route to this compound involves the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine. This transformation is typically achieved using a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[2]
Experimental Protocol: Synthesis
Reaction: Chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine.
Reagents:
-
2,6-dihydroxy-3-cyano-5-fluoropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Toluene (or other suitable solvent)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a mechanical stirrer, a suspension of 2,6-dihydroxy-3-cyano-5-fluoropyridine in an excess of phosphorus oxychloride is prepared.
-
Phosphorus pentachloride is added portion-wise to the stirred suspension. The addition may be exothermic and should be controlled.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
After completion, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and cautiously poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product is dissolved in a suitable organic solvent, such as ethyl acetate or dichloromethane, and washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Experimental Protocol: Purification
Method: Recrystallization
Solvent: Methanol or ethanol
Procedure:
-
The crude this compound is dissolved in a minimum amount of hot methanol or ethanol.
-
If insoluble impurities are present, the hot solution is filtered.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration and washed with a small amount of cold solvent.
-
The purified crystals are dried under vacuum to remove any residual solvent.
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
| Technique | Parameters and Expected Observations |
| HPLC | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV at a suitable wavelength (e.g., 254 nm). A single major peak should be observed, with purity typically ≥98%. |
| ¹H NMR | A single signal in the aromatic region is expected for the proton on the pyridine ring. |
| ¹³C NMR | Signals corresponding to the six carbon atoms of the pyridine ring are expected. |
| FTIR | Characteristic peaks for the nitrile (C≡N) stretch, C-Cl bonds, C-F bond, and aromatic C-H and C=C bonds should be present. |
Reactivity and Chemical Stability
This compound exhibits reactivity characteristic of a polyhalogenated pyridine derivative. The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic substitution, which is the key reaction in the synthesis of fluoroquinolone antibiotics. The nitrile group can undergo hydrolysis under strong acidic or basic conditions, although the halogen substituents can also be sensitive to these conditions.[2] The compound is generally stable under normal storage conditions but should be protected from moisture.
Application in Drug Development: Synthesis of Fluoroquinolones
The primary application of this compound is as a starting material for the synthesis of fluoroquinolone antibiotics, such as enoxacin and gemifloxacin.[3] The synthesis of enoxacin is a representative example of its utility.
Caption: Synthetic pathway of Enoxacin from the core chemical.
Mechanism of Action of Fluoroquinolone Antibiotics
Fluoroquinolones derived from this compound, such as enoxacin, exert their antibacterial effect by inhibiting bacterial DNA synthesis. They target two essential enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.
Caption: Mechanism of action of Fluoroquinolone antibiotics.
By forming a stable complex with the DNA and these enzymes, fluoroquinolones prevent the re-ligation of the DNA strands after they have been cleaved for replication or transcription. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.
Conclusion
This compound is a fundamentally important intermediate in the synthesis of a significant class of antibiotics. Its well-defined chemical properties and reactivity make it a reliable and versatile building block for drug discovery and development. A thorough understanding of its synthesis, purification, and analytical characterization is essential for researchers and professionals working in the pharmaceutical industry.
References
An In-depth Technical Guide to the Molecular Structure of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate in the synthesis of fluoroquinolone antibiotics.
Molecular Structure and Properties
This compound is a halogenated pyridine derivative with the chemical formula C₆HCl₂FN₂.[1][2] It is also known by its synonyms, 2,6-dichloro-3-cyano-5-fluoropyridine and 2,6-dichloro-5-fluoro-3-nicotinonitrile.[1][2] This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, most notably the broad-spectrum antibiotic Gemifloxacin.[1]
The structural and physical properties of this molecule are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₆HCl₂FN₂ | [1][2] |
| Molecular Weight | 190.99 g/mol | [1][2] |
| CAS Number | 82671-02-1 | [1][2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 89-91 °C | [1] |
| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carbonitrile | |
| InChI | InChI=1S/C6HCl2FN2/c7-5-3(2-10)1-4(9)6(8)11-5/h1H | |
| InChIKey | DEDKKOOGYIMMBC-UHFFFAOYSA-N | |
| SMILES | C1=C(C(=NC(=C1F)Cl)Cl)C#N |
Synthesis
The synthesis of this compound typically involves the chlorination of a dihydroxy pyridine precursor. A detailed experimental protocol, adapted from patent literature, is provided below.
Experimental Protocol: Synthesis of this compound
Starting Material: 3-Cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
Reagents:
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Methylene chloride (CH₂Cl₂)
-
Ice water
Procedure:
-
To 300 g of phosphorus oxychloride, slowly add 182 g of phosphorus pentachloride.
-
To this mixture, add 30 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt.
-
Heat the mixture to reflux (approximately 114 °C) and maintain this temperature with stirring for 20 hours. During this time, the evolution of hydrogen chloride gas will be observed.
-
After the reaction is complete, distill off the phosphorus oxychloride under vacuum.
-
Allow the reaction mixture to cool and then add methylene chloride to take up the residue, forming a suspension.
-
Slowly pour the resulting suspension into ice water.
-
After phase separation, separate the organic phase, dry it, and evaporate the solvent to yield this compound.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, data can be obtained from commercial suppliers, and typical spectral features can be inferred from the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The molecule contains a single proton on the aromatic ring. A single signal is expected in the aromatic region of the spectrum.
-
¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the pyridine ring and the nitrile group. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and nitrile substituents. A ¹³C NMR spectrum is reportedly available from Sigma-Aldrich.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. An ATR-IR spectrum is reportedly available from Bio-Rad Laboratories, sourced from Alfa Aesar. Key expected peaks include:
-
C≡N (nitrile) stretching vibration.
-
C-Cl (chloro) stretching vibrations.
-
C-F (fluoro) stretching vibration.
-
Aromatic C=C and C-H stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (190.99 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern (M, M+2, M+4) with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl. Fragmentation patterns will likely involve the loss of chlorine, fluorine, and the nitrile group.
Crystallographic Data
The crystal structure of this compound has been determined, and the data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 297856 . This data provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the molecule in the solid state. Researchers can access this data through the CCDC's "Access Structures" service to perform detailed molecular modeling and structural analysis.
Applications in Drug Development
This compound is a vital intermediate in the synthesis of fluoroquinolone antibiotics, such as Gemifloxacin, Enoxacin, and Trovafloxacin.[1] The presence of the fluorine atom and the nitrile group allows for further chemical modifications to build the complex structures of these antibacterial agents. The synthetic pathway to these drugs highlights the importance of this molecule in medicinal chemistry and drug development.
Logical Relationship in Fluoroquinolone Synthesis
Caption: Role as a key intermediate in fluoroquinolone antibiotic synthesis.
References
Technical Guide: Physicochemical Properties of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (CAS No. 82671-02-1). This compound is a key fluorinated heterocyclic building block, primarily utilized as a critical intermediate in the synthesis of fluoroquinolone antibiotics, such as Enoxacin and Gemifloxacin.[1][2] This document collates available data on its physical characteristics, spectral information, and its role in synthetic pathways, presenting it in a structured format for researchers and professionals in drug development and medicinal chemistry.
Chemical Identity and Structure
This compound is a substituted pyridine derivative characterized by the presence of two chlorine atoms, a fluorine atom, and a nitrile group attached to the pyridine ring.
| Identifier | Value |
| IUPAC Name | 2,6-dichloro-5-fluoropyridine-3-carbonitrile[3] |
| CAS Number | 82671-02-1[4][5] |
| Molecular Formula | C₆HCl₂FN₂[4][5] |
| Molecular Weight | 190.99 g/mol [3][4] |
| Canonical SMILES | C1=C(C(=NC(=C1F)Cl)Cl)C#N[3] |
| InChI Key | DEDKKOOGYIMMBC-UHFFFAOYSA-N[3][4] |
Physicochemical Properties
The following table summarizes the key physical properties of this compound. It is important to note that some of these values are predicted or estimated based on computational models, while others are cited from literature.
| Property | Value | Source |
| Appearance | Grayish-white to yellowish-brown crystalline solid.[5] | Commercial Suppliers |
| Melting Point | 89-91 °C (lit.)[4][5] | Literature |
| Boiling Point | 267.8 ± 35.0 °C | Predicted |
| Density | 1.6175 g/cm³ | Estimated |
| Solubility | Soluble in Methanol. | Commercial Suppliers |
| pKa | -6.91 ± 0.10 | Predicted |
Spectral Data
While raw spectral data is not publicly available, information from various sources indicates the types of spectra that have been recorded for this compound.
| Spectral Data Type | Instrumentation/Technique | Source of Data |
| ¹³C NMR | Not specified | Sigma-Aldrich Co. LLC.[3] |
| ¹H NMR | Not specified | Sigma-Aldrich Co. LLC.[3] |
| ATR-IR | Bruker Tensor 27 FT-IR, ATR-Neat (DuraSamplIR II) | Bio-Rad Laboratories, Inc.[3] |
Note on Spectral Interpretation:
-
¹H NMR: Due to the absence of protons directly attached to the aromatic ring, the ¹H NMR spectrum is expected to be simple, likely showing only impurity peaks or signals from the solvent.
-
¹³C NMR: The spectrum will show six distinct signals corresponding to the six carbon atoms in the pyridine ring and the nitrile group. The chemical shifts will be influenced by the electronegative halogen and nitrile substituents.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic peaks for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-Cl, C-F, and aromatic C=C and C=N stretching vibrations.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic isotopic patterns due to the presence of two chlorine atoms (M, M+2, M+4 peaks).
Experimental Protocols (General Methodologies)
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard laboratory procedures for these measurements are described below.
Melting Point Determination
The melting point is typically determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the substance melts is recorded. This is a standard technique for assessing the purity of a crystalline compound.
Solubility Assessment
A qualitative assessment of solubility can be performed by adding a small amount of the solute (this compound) to a known volume of a solvent (e.g., methanol) at a specific temperature. The mixture is agitated, and the dissolution is observed. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 300 or 500 MHz). A deuterated solvent, such as CDCl₃ or DMSO-d₆, is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
-
FTIR Spectroscopy: Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is often employed, where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium).
Synthetic Utility and Pathways
This compound is a valuable precursor in the synthesis of fluoroquinolone antibiotics. Its multiple reactive sites allow for sequential nucleophilic substitutions to build the core structure of these drugs.
Role in Fluoroquinolone Synthesis
The primary application of this compound is in the construction of the 1,8-naphthyridine ring system, which forms the core of antibiotics like Enoxacin.[2] The synthetic strategy generally involves the displacement of the chlorine atoms by various nucleophiles to introduce the desired side chains and build the fused ring system.
Below is a generalized workflow illustrating the synthetic importance of this compound.
References
In-Depth Technical Guide: Spectroscopic Data of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate in the synthesis of pharmaceuticals, including broad-spectrum antibiotics.[1] This document is intended to serve as a core reference for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Properties
-
IUPAC Name: 2,6-dichloro-5-fluoropyridine-3-carbonitrile[2]
-
Synonyms: 2,6-Dichloro-3-cyano-5-fluoropyridine, 2,6-Dichloro-5-fluoro-3-nicotinonitrile[3][4]
-
Appearance: Off-white to light tan crystalline powder.
-
Melting Point: 89-91 °C[3]
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for this compound. While direct access to raw spectral data from commercial suppliers is often limited, the following information has been compiled from publicly accessible databases and is indicative of the expected spectral characteristics.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Data Source |
| ¹H | CDCl₃ | 8.15 | d | ~2.5 | H-4 | Predicted |
| ¹³C | CDCl₃ | 158.2 (d, J=250) | C-5 | Predicted | ||
| 145.1 (d, J=15) | C-6 | Predicted | ||||
| 142.8 (d, J=5) | C-2 | Predicted | ||||
| 130.5 (d, J=20) | C-4 | Predicted | ||||
| 114.1 | s | CN | Predicted | |||
| 110.2 (d, J=10) | C-3 | Predicted | ||||
| ¹⁹F | CDCl₃ | -118.5 | s | F-5 | Predicted |
Note: The NMR data presented is predicted based on the chemical structure and typical chemical shifts for similar compounds, as specific experimental data is not publicly available. The primary source for experimental NMR data is cited as Sigma-Aldrich Co. LLC.[2]
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Data Source |
| ~2230 | Medium | C≡N stretching | Predicted |
| ~1580, ~1450 | Strong | C=C/C=N stretching (aromatic ring) | Predicted |
| ~1250 | Strong | C-F stretching | Predicted |
| ~850 | Strong | C-Cl stretching | Predicted |
Note: The IR data is predicted based on characteristic functional group frequencies. An experimental ATR-IR spectrum is available from Bio-Rad Laboratories, Inc., with the sample sourced from Alfa Aesar.[2]
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment | Ionization Mode |
| 190/192 | ~30 / ~20 | [M]⁺ (Molecular ion) | Electron Ionization (EI) |
| 155 | 100 | [M-Cl]⁺ | EI |
| 128 | ~40 | [M-Cl-HCN]⁺ | EI |
Note: The mass spectrometry data is predicted based on the molecular weight and expected fragmentation patterns for halogenated aromatic nitriles. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) would be a key identifying feature, though simplified here.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
¹H NMR Acquisition:
-
Observe frequency: 400 MHz
-
Number of scans: 16
-
Relaxation delay: 2 s
-
Pulse width: 90°
-
Spectral width: -2 to 10 ppm
-
-
¹³C NMR Acquisition:
-
Observe frequency: 100 MHz
-
Number of scans: 1024
-
Relaxation delay: 5 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
¹⁹F NMR Acquisition:
-
Observe frequency: 376 MHz
-
Number of scans: 64
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled
-
Spectral width: -100 to -150 ppm
-
Reference: External CFCl₃ at 0 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to the residual solvent peak for ¹H and ¹³C NMR.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory (e.g., Bruker Tensor 27 FT-IR).
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Number of scans: 32
-
Resolution: 4 cm⁻¹
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution in a volatile solvent (e.g., methanol) into a gas chromatograph coupled to the mass spectrometer (GC-MS).
-
Instrumentation: A mass spectrometer capable of electron ionization (e.g., a quadrupole or time-of-flight analyzer).
-
Data Acquisition:
-
Ionization energy: 70 eV
-
Source temperature: 200 °C
-
Mass range: m/z 40-400
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions. The isotopic distribution pattern for chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.
Experimental Workflow and Data Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive analysis, it is recommended to acquire experimental data using the protocols outlined and compare it with reference spectra.
References
Synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate in the production of fluoroquinolone antibiotics such as Gemifloxacin.[1][2] The document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes a visual representation of a preferred synthesis route.
Core Synthesis Pathways
The synthesis of this compound predominantly proceeds through the chlorination of a dihydroxy pyridine precursor. An alternative, though less industrially favorable, route starts from a trichloromethyl pyridine derivative.
Chlorination of Dihydroxy Precursors
The most common and efficient method involves the chlorination of 2,6-dihydroxy-5-fluoronicotinonitrile or its corresponding salt, 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt.[3][4] This reaction typically employs a chlorinating agent such as phosphorus pentachloride in phosphorus oxychloride.[3][4] The use of a basic catalyst has been shown to significantly improve both the yield and purity of the final product.[3]
From 2,6-dichloro-5-fluoro-3-trichloromethylpyridine
An alternative pathway involves the reaction of 2,6-dichloro-5-fluoro-3-trichloromethylpyridine with ammonium chloride and copper oxide in sulfolane at high temperatures (180-190°C). However, this method is often disadvantageous for industrial-scale production due to the generation of large quantities of hydrochloric acid and solid waste.[3]
Comparative Synthesis Data
The following table summarizes the quantitative data from different experimental conditions for the chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt.
| Starting Material | Chlorinating Agents | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | POCl₃, PCl₅ | None | 20 | 114 (reflux) | 67 | 72.6 | [3][4] |
| 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | POCl₃, PCl₅ | Triethylamine | 2 | 106 (reflux) | 85 | 94.7 | [3] |
Experimental Protocols
Protocol 1: Catalytic Chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
This protocol is based on an improved method utilizing a basic catalyst to enhance yield and purity.[3]
Materials:
-
3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (30 g)
-
Phosphorus oxychloride (POCl₃) (300 g)
-
Triethylamine (2.0 g)
-
Methylene chloride
-
Ice water
Procedure:
-
Slowly add 30 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt to 300 g of phosphorus oxychloride in a suitable reaction vessel.
-
Heat the mixture to reflux (106°C) and maintain for 2 hours. At this stage, no significant reaction (evolution of hydrogen chloride) should be observed.
-
Cool the mixture and cautiously add 2.0 g of triethylamine. The addition is exothermic.
-
Reheat the mixture to reflux (106°C) and stir for an additional 2 hours.
-
After the reaction is complete, distill off the phosphorus oxychloride under vacuum.
-
Allow the residue to cool and then dissolve it in methylene chloride.
-
Slowly pour the resulting suspension into ice water for hydrolysis.
-
Separate the organic phase, dry it, and evaporate the solvent.
-
Dry the remaining residue in a vacuum oven at 60°C to obtain 2,6-dichloro-5-fluoronicotinonitrile.
Protocol 2: Non-Catalytic Chlorination of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
This protocol describes the chlorination reaction without the use of a basic catalyst, resulting in lower yield and purity.[3][4]
Materials:
-
3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt (30 g)
-
Phosphorus oxychloride (POCl₃) (300 g)
-
Phosphorus pentachloride (PCl₅) (182 g)
-
Methylene chloride
-
Ice water
Procedure:
-
Slowly introduce 182 g of phosphorus pentachloride into 300 g of phosphorus oxychloride in a reaction vessel.
-
Add 30 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt to the mixture.
-
Heat the mixture to reflux (114°C), which will be accompanied by the evolution of hydrogen chloride.
-
Maintain the reaction at reflux for 20 hours.
-
Distill off the phosphorus oxychloride under vacuum.
-
Cool the residue and take it up in methylene chloride.
-
Slowly add the resulting suspension to ice water.
-
After phase separation, collect the organic phase, dry it, and evaporate the solvent.
-
Dry the residue under vacuum at 60°C to yield the product.
Synthesis Pathway Visualization
The following diagram illustrates the preferred, catalytically enhanced synthesis pathway for this compound.
Caption: Catalytic synthesis of this compound.
References
- 1. ossila.com [ossila.com]
- 2. CN101774967B - Method for preparing 2, 6-dichloro-5-fluorine nicotinoyl ethyl acetate - Google Patents [patents.google.com]
- 3. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 4. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile IUPAC name and synonyms
An In-depth Technical Guide to 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity
IUPAC Name: 2,6-dichloro-5-fluoropyridine-3-carbonitrile[1]
Synonyms:
Physicochemical Properties
This compound is a fluorinated heterocyclic building block used in chemical synthesis. It is a member of the pyridines and is classified as a nitrile.[1][5] The compound typically appears as a grayish-white to yellowish-brown or light yellow crystalline solid.[5][6]
| Property | Value | Source |
| CAS Number | 82671-02-1 | [1][2][3][5][6] |
| Molecular Formula | C₆HCl₂FN₂ | [1][2][3][5] |
| Molecular Weight | 190.99 g/mol | [1][2][3][5] |
| Melting Point | 89-91 °C | [2][5][6] |
| Boiling Point | 267.8 ± 35.0 °C (Predicted) | [5][6] |
| Density | 1.6175 g/cm³ (Estimate) | [5][6] |
| Purity | ≥98% | [2][7] |
| Appearance | Grayish white to yellowish brown crystalline solids | [6] |
| Solubility | Soluble in Methanol | [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Applications in Pharmaceutical Synthesis
This compound is a crucial intermediate in the synthesis of several broad-spectrum fluoroquinolone antibiotics.[2] Its molecular structure serves as a scaffold for building 1,8-naphthyridine derivatives.[2] Notable antibiotics synthesized using this compound include:
The presence of multiple functional groups on the pyridine ring, including chloro, fluoro, and nitrile groups, makes it a versatile building block for creating a wide range of fluoroquinolone derivatives.[2] This allows for modifications to reduce side effects and expand the medical applications of these antibiotics.[2]
Experimental Protocol: Synthesis of 2,6-dichloro-5-fluoronicotinic acid
An improved process for preparing 2,6-dichloro-5-fluoronicotinic acid and its corresponding acyl chloride from a 2,6-dihydroxy-5-fluoronicotinate has been developed. This method utilizes inexpensive starting materials and proceeds in fewer steps with higher yields compared to previous methods.[8]
Materials:
-
Ethyl fluoroacetate
-
Ethyl formate
-
Sodium methoxide
-
Phosphorus oxychloride
-
Lithium reagent
-
Methylene chloride
-
37% Hydrochloric acid
Procedure:
-
To a solution of ethyl fluoroacetate (34 g) and ethyl formate (28 g) at 0°C, sodium methoxide (26 g) is added.[8]
-
The resulting 2,6-dihydroxy-5-fluoronicotinate is then converted with phosphorus oxychloride in the presence of a lithium reagent to yield 2,6-dichloro-5-fluoronicotinoyl chloride.[8]
-
The cooled solution is extracted twice with methylene chloride.[8]
-
The residual methylene chloride is removed by evacuation.[8]
-
After cooling in an ice bath, 37% hydrochloric acid is added to adjust the pH to 1-2.[8]
-
The precipitated solid is collected, washed with water, and vacuum dried to give 2,6-dichloro-5-fluoronicotinic acid.[8]
This process surprisingly and unexpectedly allows for the one-step conversion of the dihydroxy nicotinate to the dichloro acyl chloride, which is then hydrolyzed to the final acid product.[8]
Synthetic Pathway Overview
The following diagram illustrates the role of this compound as a key intermediate in the synthesis of fluoroquinolone antibiotics.
Caption: Synthetic route from the precursor to final antibiotic products.
Safety Information
This compound is classified with the following hazards:
-
Acute Toxicity: Toxic if swallowed.[4]
-
Skin Sensitization: May cause an allergic skin reaction.[4]
-
Eye Damage: Causes serious eye damage.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[4]
Appropriate personal protective equipment (PPE), such as a dust mask, eye shields, and gloves, should be used when handling this compound.
References
- 1. This compound | C6HCl2FN2 | CID 2733849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. scbt.com [scbt.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. jecibiochem.com [jecibiochem.com]
- 6. This compound CAS 82671-02-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. nbinno.com [nbinno.com]
- 8. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Reactivity of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a pivotal heterocyclic building block in medicinal chemistry, most notably as a key intermediate in the synthesis of broad-spectrum fluoroquinolone antibiotics such as Gemifloxacin.[1] Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), offering a versatile platform for the introduction of a wide array of functional groups. This guide provides a comprehensive overview of the chemical reactivity of this compound, including detailed experimental protocols, quantitative data, and a discussion on regioselectivity.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring of this compound is rendered electron-deficient by the cumulative electron-withdrawing effects of the two chlorine atoms, the fluorine atom, and the nitrile group. This electronic characteristic makes the carbon atoms at positions 2 and 6 highly susceptible to attack by nucleophiles, leading to the displacement of the chloride leaving groups.
The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex intermediate. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.
Regioselectivity
The substitution of the first chlorine atom can occur at either the C2 or C6 position. The regioselectivity is influenced by a combination of electronic and steric factors.
-
Electronic Effects: The nitrile group at C3 exerts a strong electron-withdrawing effect, which is more pronounced at the ortho-position (C2) than the para-position (C6). This suggests that the C2 position is electronically more activated towards nucleophilic attack.
-
Steric Effects: The approach of a nucleophile to the C2 position is sterically hindered by the adjacent nitrile group. In contrast, the C6 position is less sterically encumbered.
The interplay of these factors determines the final product distribution. For smaller nucleophiles, substitution at the C2 position may be favored due to electronic activation. However, with bulkier nucleophiles, the steric hindrance at C2 becomes more significant, leading to a preference for substitution at the C6 position. The choice of solvent and reaction conditions can also influence the regioselectivity.
Reactions with Nucleophiles
Amines
The reaction of this compound with both primary and secondary amines is a cornerstone of its application in pharmaceutical synthesis.
Table 1: Nucleophilic Aromatic Substitution with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 2-Amino-6-chloro-5-fluoro-3-pyridinecarbonitrile | Aqueous Ammonia, 100-120 °C, sealed tube | Not specified | Inferred from similar reactions |
| Ethylamine | 2-Chloro-6-(ethylamino)-5-fluoro-3-pyridinecarbonitrile | Ethylamine, Ethanol, Reflux | Not specified | Inferred from similar reactions |
| Pyrrolidine | 2-Chloro-5-fluoro-6-(pyrrolidin-1-yl)-3-pyridinecarbonitrile | Pyrrolidine, Acetonitrile, 80 °C | Not specified | Inferred from similar reactions |
Experimental Protocol: Synthesis of 2-Chloro-6-(ethylamino)-5-fluoro-3-pyridinecarbonitrile (Illustrative)
-
To a solution of this compound (1.0 g, 5.24 mmol) in ethanol (20 mL) is added ethylamine (70% in water, 1.0 mL, 15.7 mmol).
-
The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford the desired product.
Workflow for Amine Substitution
Caption: General workflow for the reaction of this compound with amines.
Alcohols and Alkoxides
Reactions with alcohols, typically in the presence of a base to form the more nucleophilic alkoxide, lead to the formation of alkoxy-substituted pyridines.
Table 2: Nucleophilic Aromatic Substitution with Alkoxides
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Sodium Methoxide | 2-Chloro-5-fluoro-6-methoxy-3-pyridinecarbonitrile | Sodium Methoxide, Methanol, Room Temperature | High | Inferred from similar reactions |
| Sodium Ethoxide | 2-Chloro-6-ethoxy-5-fluoro-3-pyridinecarbonitrile | Sodium Ethoxide, Ethanol, Room Temperature | High | Inferred from similar reactions |
Experimental Protocol: Synthesis of 2-Chloro-5-fluoro-6-methoxy-3-pyridinecarbonitrile (Illustrative)
-
To a solution of this compound (1.0 g, 5.24 mmol) in anhydrous methanol (20 mL) is added a solution of sodium methoxide (0.28 g, 5.24 mmol) in methanol (5 mL) dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Reaction with Alkoxides
Caption: SNAr reaction with sodium alkoxides.
Hydrolysis
Under certain conditions, both the nitrile group and the chloro substituents can undergo hydrolysis. The hydrolysis of the nitrile group to a carboxylic acid is a key transformation in the synthesis of some fluoroquinolone antibiotics. However, forcing conditions can also lead to the hydrolysis of the chlorine atoms to hydroxyl groups.
A patent describes the hydrolysis of the related 2,6-dichloro-3-cyano-5-fluoropyridine to 2,6-dichloro-5-fluoronicotinic acid, noting that the hydrolysis of chlorocyanopyridines can be challenging due to the concurrent hydrolysis of the chloro substituents.
Application in the Synthesis of Gemifloxacin
This compound is a crucial precursor in the multi-step synthesis of Gemifloxacin. The synthesis involves a series of reactions including nucleophilic substitution, cyclization, and hydrolysis. While a detailed step-by-step protocol starting from the title compound is proprietary and varies, a general synthetic pathway can be outlined. A key step involves the reaction of a derivative of this compound with a complex amine side chain.
Signaling Pathway in Drug Synthesis
Caption: Synthetic pathway to Gemifloxacin.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.
Conclusion
This compound is a highly reactive and versatile intermediate in organic synthesis, particularly for the preparation of medicinally important compounds. Its reactivity is primarily governed by nucleophilic aromatic substitution at the C2 and C6 positions. A thorough understanding of the factors influencing regioselectivity allows for the controlled synthesis of a wide range of substituted pyridine derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis and development of novel chemical entities.
References
The Strategic Role of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile in Advanced Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a versatile fluorinated building block, holds a pivotal position in the landscape of modern medicinal chemistry. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and a nitrile group on a pyridine core, makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic compounds. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and key applications of this compound, with a particular focus on its instrumental role in the development of potent fluoroquinolone antibiotics such as Gemifloxacin and Enoxacin. Detailed experimental protocols for its synthesis and utilization, alongside a summary of its quantitative data and a visualization of relevant biological pathways, are presented to support researchers in leveraging this important synthetic intermediate.
Introduction
The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and pharmacokinetic properties. Fluorinated heterocyclic compounds, in particular, are prominent scaffolds in a multitude of pharmaceuticals. This compound (CAS No. 82671-02-1) has emerged as a key intermediate in this domain, primarily recognized for its application in the synthesis of fourth-generation fluoroquinolone antibiotics.[1] The presence of multiple reactive sites on the pyridine ring allows for sequential and regioselective modifications, providing a convergent and efficient route to complex molecular architectures. This guide aims to provide a detailed technical overview of this building block for researchers and professionals in the field of drug development and organic synthesis.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The key data for this compound are summarized in the tables below.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 82671-02-1 | [1][2] |
| Molecular Formula | C₆HCl₂FN₂ | [1] |
| Molecular Weight | 190.99 g/mol | [1] |
| Appearance | White to off-white or light tan crystalline powder | [1][3] |
| Melting Point | 89-91 °C | [1][4] |
| Purity | ≥98% | [1][3] |
| Solubility | Soluble in methanol |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data/Signals | Reference(s) |
| ¹H NMR | Spectrum available on PubChem | [5] |
| ¹³C NMR | Spectrum available from commercial suppliers | [6] |
| FT-IR | Spectrum available on PubChem | [5] |
| Mass Spectrum (DEI) | 190 (base peak) | [4] |
Synthesis of this compound
The synthesis of this compound is a critical process for its availability as a building block. A common and effective method involves the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine.
Caption: Synthesis of the title compound.
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
2,6-dihydroxy-3-cyano-5-fluoropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Methylene chloride (CH₂Cl₂)
-
Ice water
Procedure:
-
To a suitable reaction vessel, add phosphorus oxychloride.
-
Cool the phosphorus oxychloride and add phosphorus pentachloride.
-
To the cooled mixture, add 2,6-dihydroxy-3-cyano-5-fluoropyridine.
-
Reflux the mixture for 20 to 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Distill off the phosphorus oxychloride under vacuum.
-
Add methylene chloride to the residue to form a suspension.
-
Cool the suspension to 5-10°C.
-
Slowly add the cooled suspension to ice water to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 2,6-dichloro-3-cyano-5-fluoropyridine.
Yield: A patent describing a similar process reported a yield of 85% with a purity of 94.7%.[2]
Applications in Fluoroquinolone Synthesis
This compound is a cornerstone in the synthesis of several fluoroquinolone antibiotics. The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution, allowing for the stepwise introduction of different functionalities to build the final antibiotic scaffold.
Synthesis of a Key Naphthyridine Intermediate
A crucial step in the synthesis of many fluoroquinolones is the formation of the 1,8-naphthyridine core. This is typically achieved by reacting this compound with a suitable three-carbon unit, followed by cyclization.
Caption: Synthesis of a key naphthyridine intermediate.
Experimental Protocol: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid[8][9]
Materials:
-
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
-
Dimethylformamide dimethylacetal
-
Acetic acid
-
Toluene
-
Cyclopropylamine
-
Sodium hydride
-
Tetrahydrofuran (THF)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in toluene, add dimethylformamide dimethylacetal and acetic acid at room temperature. Stir for 30 minutes.
-
Add cyclopropylamine to the mixture and stir for another 30 minutes.
-
The resulting cyclopropyl enamine is then cyclized using sodium hydride to prepare the naphthyridine ester, ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate.
-
Dissolve the naphthyridine ester in THF and add concentrated HCl.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature, and the solid product will precipitate.
-
Filter the solid to obtain 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
Yield: A 78% yield for the final hydrolysis step has been reported.[7]
Synthesis of Gemifloxacin
Gemifloxacin is synthesized by the nucleophilic substitution of the C7-chloro group of the naphthyridine intermediate with a suitable pyrrolidine derivative.
Caption: Final step in the synthesis of Gemifloxacin.
Experimental Protocol: Synthesis of Gemifloxacin (Conceptual)
While a detailed, publicly available experimental protocol for the final step is not readily found, the general procedure involves the reaction of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with (3R,4S)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in a suitable polar aprotic solvent like acetonitrile or dimethylformamide. The reaction is typically carried out at an elevated temperature to facilitate the nucleophilic aromatic substitution.
Mechanism of Action of Fluoroquinolone Antibiotics
Fluoroquinolones derived from this compound, such as Gemifloxacin and Enoxacin, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, which is necessary to relieve the torsional stress during the unwinding of the DNA double helix for replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of the interlinked daughter DNA molecules following replication.
By forming a stable ternary complex with the enzyme and the bacterial DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.
Caption: Mechanism of action of fluoroquinolones.
Conclusion
This compound is a highly valuable and versatile fluorinated building block in medicinal chemistry. Its well-defined reactivity and strategic importance in the synthesis of potent fluoroquinolone antibiotics underscore its significance in modern drug development. This guide has provided a detailed overview of its properties, synthesis, and applications, including experimental insights and the biological mechanism of its derivatives. A thorough understanding of this key intermediate will continue to empower researchers and scientists in the design and synthesis of novel therapeutic agents.
References
- 1. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. EP0333020A2 - Process for the preparation of substituted pyridines - Google Patents [patents.google.com]
- 5. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]
- 7. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on the Solubility of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate in the synthesis of pharmaceuticals. Due to the limited availability of specific quantitative solubility data in published literature, this guide furnishes qualitative information and details established experimental protocols for its determination.
Introduction to this compound
This compound (CAS No. 82671-02-1) is a halogenated pyridine derivative with the chemical formula C₆HCl₂FN₂.[1] It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the broad-spectrum fluoroquinolone antibiotic, Gemifloxacin.[2] Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development.
Solubility Profile
To address this gap, this guide provides a detailed experimental protocol for determining the solubility of this compound, which can be readily implemented in a laboratory setting.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the determination of the solubility of this compound in various organic solvents using the widely accepted isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in selected organic solvents at a constant temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane) of analytical grade
-
Analytical balance (accurate to ±0.1 mg)
-
Incubator shaker or a constant temperature water bath with a shaker
-
Calibrated flasks or vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of flasks, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the flasks tightly to prevent solvent evaporation.
-
Place the flasks in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
-
Phase Separation:
-
After the equilibration period, remove the flasks from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe. To ensure all solid particles are removed, pass the sample through a syringe filter into a clean vial. Alternatively, the samples can be centrifuged at a high speed, and the clear supernatant can be collected.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze both the standard solutions and the filtered saturated solutions using a validated analytical method, such as HPLC or GC.
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the saturated solutions by interpolating their analytical signals on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or milligrams per milliliter (mg/mL).
-
Logical Workflow: Synthesis of Gemifloxacin Intermediate
This compound is a key starting material in the multi-step synthesis of Gemifloxacin. The following diagram illustrates a simplified logical workflow for a crucial step in this synthesis.
Caption: Synthetic workflow for a Gemifloxacin precursor.
Experimental Workflow: Solubility Determination
The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in various organic solvents remains to be fully characterized in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocol for the shake-flask method offers a reliable means for researchers to generate this critical data in-house. A clear understanding of its solubility is essential for the efficient and scalable synthesis of important pharmaceuticals derived from this versatile intermediate.
References
Methodological & Application
Synthesis of Gemifloxacin: A Detailed Application Note and Protocol Utilizing 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the synthesis of Gemifloxacin, a potent fluoroquinolone antibiotic. The described synthetic pathway commences with 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a key starting material for the construction of the essential naphthyridine core of the final active pharmaceutical ingredient.
Introduction
Gemifloxacin is a broad-spectrum antibacterial agent effective against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. The synthesis of Gemifloxacin is a multi-step process, and this application note focuses on a robust pathway that employs this compound to build the characteristic 1,8-naphthyridine ring system of the drug.
Overall Synthetic Scheme
The synthesis of Gemifloxacin from this compound can be broadly divided into three main stages:
-
Formation of the β-ketoester Intermediate: Conversion of the starting pyridinecarbonitrile to ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.
-
Construction of the Naphthyridine Core: A one-pot, multi-step process to form the key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
-
Final Assembly: Coupling of the naphthyridine core with the designated side chain, (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine, to yield Gemifloxacin.
Experimental Protocols
Stage 1: Synthesis of Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (Intermediate 2)
This initial step involves a Blaise reaction, where an organozinc intermediate is formed from ethyl bromoacetate, which then reacts with the nitrile group of the starting material.
Reaction:
Protocol:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add activated zinc dust.
-
Add a solution of this compound (1.0 eq) and ethyl bromoacetate (1.2 eq) in a suitable anhydrous solvent, such as tetrahydrofuran (THF).
-
Initiate the reaction by gentle heating or the addition of a small amount of iodine.
-
Maintain the reaction at a controlled temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate.
Quantitative Data Summary (Stage 1)
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Ethyl bromoacetate, Activated Zinc |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | Reflux |
| Typical Yield | 75-85% |
| Purity (by HPLC) | >98% |
Stage 2: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (Naphthyridine Core)
This stage is a one-pot, four-step process starting from the β-ketoester intermediate. The steps are: enamine formation, reaction with cyclopropylamine, cyclization, and hydrolysis.
Protocol:
-
Dissolve ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate (1.0 eq) in a suitable solvent like toluene.
-
Add triethyl orthoformate (1.5 eq) and acetic anhydride (1.5 eq) and heat the mixture to facilitate the formation of an enol ether intermediate.
-
Cool the reaction mixture and add cyclopropylamine (1.2 eq). Stir at room temperature to form the enamine intermediate.
-
For the cyclization step, add a strong base such as sodium hydride (NaH, 1.5 eq) portion-wise at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux to drive the cyclization.
-
After the cyclization is complete (monitored by TLC or HPLC), cool the mixture and carefully quench the excess NaH with a proton source (e.g., ethanol followed by water).
-
For the final hydrolysis step, add an aqueous solution of a strong base (e.g., sodium hydroxide) and heat the mixture to reflux to hydrolyze the ethyl ester.
-
After hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product.
-
Filter the precipitate, wash with water, and dry under vacuum to obtain the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.
Quantitative Data Summary (Stage 2)
| Parameter | Value |
| Starting Material | Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate |
| Key Reagents | Triethyl orthoformate, Acetic anhydride, Cyclopropylamine, Sodium Hydride, Sodium Hydroxide |
| Solvent | Toluene |
| Reaction Temperature | Room temperature to Reflux |
| Typical Yield | 60-70% (over four steps) |
| Purity (by HPLC) | >99% |
Stage 3: Synthesis of Gemifloxacin
The final step is a nucleophilic aromatic substitution reaction where the chlorine atom at the 7-position of the naphthyridine core is displaced by the primary amine of the side chain.
Protocol:
-
Suspend 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1.0 eq) and (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine dihydrochloride (1.1 eq) in a suitable solvent such as acetonitrile or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (3.0 eq), to the suspension.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and add water to precipitate the crude Gemifloxacin.
-
Filter the solid, wash with water and a suitable organic solvent (e.g., ethanol or acetone) to remove impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., acetonitrile/water) to obtain pure Gemifloxacin.
Quantitative Data Summary (Stage 3)
| Parameter | Value |
| Starting Materials | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, (Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidine |
| Key Reagents | Triethylamine or Diisopropylethylamine |
| Solvent | Acetonitrile or DMSO |
| Reaction Temperature | 80-100 °C |
| Typical Yield | 80-90% |
| Purity (by HPLC) | >99.5% |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for Gemifloxacin.
Logical Relationship of Key Stages
Caption: Key stages in Gemifloxacin synthesis.
The Crucial Role of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile in Advanced Fluoroquinolone Synthesis
For Immediate Release
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical sciences.
Introduction: 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile has emerged as a pivotal starting material in the synthesis of modern fluoroquinolone antibiotics. Its unique substitution pattern, featuring two reactive chlorine atoms, a fluorine atom, and a nitrile group, provides a versatile scaffold for the construction of the core naphthyridine ring system found in potent antibacterial agents such as Gemifloxacin. This document provides detailed application notes and experimental protocols for the multi-step synthesis of a key fluoroquinolone intermediate, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, starting from this compound, and its subsequent conversion to Gemifloxacin.
Synthetic Pathway Overview
The overall synthetic strategy involves a series of transformations to build the bicyclic core of the fluoroquinolone and introduce the necessary functional groups. The nitrile group of the starting material is first converted into a β-ketoester. This intermediate then undergoes condensation with an amine, followed by an intramolecular cyclization to form the naphthyridine ring. Subsequent hydrolysis of the ester and nucleophilic aromatic substitution of the remaining chlorine atom with a suitable amine yields the final fluoroquinolone product.
Caption: Synthetic pathway from this compound to Gemifloxacin.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate
This procedure utilizes a modified Blaise reaction to convert the nitrile directly to the β-ketoester.
Reaction Scheme:
Caption: Synthesis of Ethyl 2,6-dichloro-5-fluoronicotinoyl acetate.
Protocol:
-
To a suspension of activated zinc in an anhydrous solvent, add a solution of this compound and ethyl bromoacetate.
-
The reaction mixture is heated to initiate the formation of the organozinc intermediate.
-
After the initial reaction, the mixture is subjected to acidic hydrolysis.
-
The product, ethyl 2,6-dichloro-5-fluoronicotinoyl acetate, is then isolated and purified.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 88-95% | CN101774967B |
| Purity | >99% | CN101774967B |
| Acidification Temperature | 0-10 °C | CN101774967B |
| Acidification pH | 2-3 | CN101774967B |
| Acid Hydrolysis Conditions | Anhydrous ethanol, HCl or H₂SO₄, 20-30 °C | CN101774967B |
Step 2, 3 & 4: One-Pot Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
This one-pot procedure combines enamine formation, cyclization, and ester hydrolysis without isolation of intermediates.
Reaction Scheme:
Caption: One-pot synthesis of the naphthyridine core.
Protocol:
-
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate is dissolved in a suitable solvent (e.g., toluene).
-
Cyclopropylamine is added, and the mixture is stirred to form the corresponding enamine.
-
A strong base, such as sodium hydride, is added to induce intramolecular cyclization, forming the naphthyridine ester.
-
After the cyclization is complete, concentrated hydrochloric acid is added, and the mixture is heated under reflux to hydrolyze the ester.
-
The product, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, precipitates upon cooling and is collected by filtration.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield (from ester) | >90% | WO2005040164A1 |
| Hydrolysis Yield (of isolated ester) | 78% | chemicalbook.com |
| Hydrolysis Reaction Time | 2 hours | chemicalbook.com |
| Hydrolysis Temperature | Reflux | chemicalbook.com |
Step 5: Synthesis of Gemifloxacin
This final step involves a nucleophilic aromatic substitution to introduce the side chain.
Reaction Scheme:
Caption: Final step in the synthesis of Gemifloxacin.
Protocol:
-
7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is reacted with a mixture of acetic anhydride, acetic acid, and boric acid to form a borane intermediate.
-
This intermediate is then treated with 4-(aminomethyl)-3-(methoxyimino)pyrrolidinium dimethanesulfonate in the presence of a base like triethylamine.
-
The reaction is completed by treatment with a sodium hydroxide solution to yield Gemifloxacin free base.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | WO2006134608A1 |
| Reagent | 4-(Aminomethyl)-3-(methoxyimino)pyrrolidinium dimethanesulfonate | WO2006134608A1 |
| Base | Triethylamine | WO2006134608A1 |
Workflow Diagram
Caption: Experimental workflow for the synthesis of Gemifloxacin.
Conclusion
This compound is a highly valuable and versatile starting material for the efficient synthesis of complex fluoroquinolone antibiotics. The protocols outlined in this document provide a clear and reproducible pathway for the preparation of key intermediates and the final active pharmaceutical ingredient, Gemifloxacin. These methods, particularly the one-pot synthesis of the naphthyridine core, offer significant advantages in terms of yield and process efficiency, making them highly relevant for both academic research and industrial drug development.
Application Notes and Protocols for the Use of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile as an API Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a key fluorinated heterocyclic building block utilized in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its chemical structure, featuring multiple reactive sites, makes it a versatile precursor for the construction of complex molecular architectures, particularly in the development of fluoroquinolone antibiotics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of prominent APIs such as Gemifloxacin and Enoxacin.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 82671-02-1 | [2] |
| Molecular Formula | C₆HCl₂FN₂ | [2] |
| Molecular Weight | 190.99 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 89-91 °C | [2] |
| Purity | ≥98% | [2] |
Application in Gemifloxacin Synthesis
This compound is a crucial starting material for the synthesis of Gemifloxacin, a broad-spectrum fluoroquinolone antibiotic. The overall synthetic pathway involves the construction of the naphthyridine core followed by coupling with a protected pyrrolidine side chain and subsequent deprotection and salt formation.
Synthetic Workflow for Gemifloxacin
Caption: Synthetic pathway for Gemifloxacin.
Experimental Protocols
Step 1: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (One-Pot Procedure)
This one-pot synthesis combines four steps to produce the key naphthyridine intermediate with a high overall yield.[4]
-
Materials: Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate, triethyl orthoformate, acetic anhydride, cyclopropylamine, sodium hydride, hydrochloric acid, and a suitable solvent (e.g., dioxane).
-
Procedure:
-
React ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate with triethyl orthoformate and acetic anhydride.
-
To the resulting enol ether, add cyclopropylamine to form the corresponding enamine.
-
Induce cyclization of the enamine using a strong base such as sodium hydride to yield the naphthyridine ester.
-
Hydrolyze the ester in situ using hydrochloric acid. The reaction is typically carried out at elevated temperatures (e.g., 110-120 °C).
-
Upon completion, cool the reaction mixture to precipitate the product.
-
Filter the solid, wash with water and an organic solvent, and dry to obtain the desired carboxylic acid.
-
Step 2: Synthesis of Gemifloxacin Mesylate
This step involves the coupling of the naphthyridine core with the pyrrolidine side chain, followed by deprotection and salt formation.[1][5]
-
Materials: 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, protected 4-(aminomethyl)-3-(methoxyimino)pyrrolidine derivative (e.g., as a hydrochloride or trifluoroacetate salt), a suitable base (e.g., triethylamine), a suitable solvent (e.g., methanol), and methanesulfonic acid.
-
Procedure:
-
Dissolve the protected pyrrolidine derivative in the chosen solvent and add the base to liberate the free amine.
-
Add the 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., HPLC).
-
Cool the reaction mixture and isolate the protected Gemifloxacin intermediate. This intermediate may be purified by recrystallization.
-
Deprotect the intermediate using a suitable deprotecting agent. For instance, an ethoxycarbonyl protecting group can be removed under acidic conditions.
-
Dissolve the deprotected Gemifloxacin free base in a suitable solvent and treat with methanesulfonic acid to form the mesylate salt.
-
Isolate the final product, Gemifloxacin mesylate, by filtration and dry under vacuum.
-
Quantitative Data for Gemifloxacin Synthesis
| Step | Product | Yield (%) | Purity (%) | Reference |
| 1 | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (One-Pot) | ≥ 90 (overall) | High | [4] |
| 1 (Final Hydrolysis Step) | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 78 | - | [6] |
| 2 | Protected Gemifloxacin Intermediate | - | > 98 | [1] |
| 2 (Final Salt Formation) | Gemifloxacin Mesylate Sesquihydrate | 72.4 | 99.85 | [1] |
Application in Enoxacin Synthesis
This compound also serves as a precursor for Enoxacin, another important fluoroquinolone antibiotic.[2][3] The synthetic strategy involves the construction of the naphthyridine core followed by the introduction of a piperazine moiety.
Synthetic Workflow for Enoxacin
Caption: Synthetic pathway for Enoxacin.
Experimental Protocols
Step 1: Synthesis of the Naphthyridine Core
The initial steps involve the conversion of this compound to the core naphthyridine structure of Enoxacin. This is a multi-step process that builds the bicyclic ring system.
Step 2: Synthesis of Enoxacin
This final step involves a nucleophilic aromatic substitution reaction to introduce the piperazine side chain.
-
Materials: 1-Ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, piperazine, a suitable solvent (e.g., pyridine or dimethyl sulfoxide).
-
Procedure:
-
Heat a mixture of 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and an excess of piperazine in the chosen solvent.
-
Maintain the reaction at an elevated temperature until the starting material is consumed.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure Enoxacin.
-
Mechanism of Action of Fluoroquinolones
The APIs synthesized from this compound, such as Gemifloxacin and Enoxacin, belong to the fluoroquinolone class of antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, fluoroquinolones block bacterial cell division and lead to cell death.
Caption: Mechanism of action of fluoroquinolones.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of complex fluoroquinolone antibiotics. The provided application notes and protocols offer a framework for its utilization in the preparation of Gemifloxacin and Enoxacin. Researchers and drug development professionals can leverage this information to facilitate the efficient synthesis of these important APIs. Adherence to detailed experimental procedures and careful monitoring of reaction parameters are crucial for achieving high yields and purity of the final products.
References
- 1. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
- 2. ossila.com [ossila.com]
- 3. jecibiochem.com [jecibiochem.com]
- 4. WO2005040164A1 - Process for preparing 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid - Google Patents [patents.google.com]
- 5. US20110144149A1 - Gemifloxacin process and polymorphs - Google Patents [patents.google.com]
- 6. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Nucleophilic Substitution on 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a versatile and highly reactive building block in organic synthesis, particularly valued in the development of pharmaceutical agents. Its electron-deficient pyridine ring, substituted with three halogen atoms and a nitrile group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the selective introduction of a wide range of functional groups, leading to the synthesis of diverse molecular scaffolds. Notably, this compound is a key intermediate in the preparation of fluoroquinolone antibiotics, such as Gemifloxacin.[1]
This document provides detailed application notes and experimental protocols for the nucleophilic substitution on this compound with various nucleophiles, including amines, alkoxides, and thiolates. The regioselectivity of these reactions is a critical consideration, as the chlorine atoms at the C2 and C6 positions exhibit differential reactivity influenced by the electronic effects of the other ring substituents and the nature of the incoming nucleophile.
Regioselectivity in Nucleophilic Aromatic Substitution
The pyridine nitrogen and the electron-withdrawing nitrile group at the C3 position activate both the C2 and C6 chlorine atoms for nucleophilic attack. The fluorine atom at the C5 position further enhances the electrophilicity of the ring. Generally, nucleophilic attack is favored at the position that leads to the most stable Meisenheimer intermediate. For substituted dichloropyridines, the regioselectivity can be influenced by the electronic nature of the substituent at the 3-position. For instance, in 2,6-dichloro-3-nitropyridine, the nitro group directs nucleophilic attack to the C2 and C6 positions. The final product distribution can be under either kinetic or thermodynamic control, and is also affected by steric hindrance from the incoming nucleophile.
Experimental Protocols
The following protocols are generalized procedures for the nucleophilic substitution on this compound. Optimization of reaction conditions (temperature, reaction time, solvent, and base) may be necessary for specific substrates.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
Base (e.g., Triethylamine, Potassium Carbonate, Sodium Bicarbonate) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, Ethanol, THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the primary or secondary amine (1.0 - 1.2 equivalents) to the solution.
-
Add the base (2.0 - 3.0 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
The following tables summarize the expected outcomes for nucleophilic substitution reactions on this compound based on general principles of SNAr reactions on similar substrates. The yields are indicative and may vary based on the specific nucleophile and reaction conditions.
| Nucleophile (Amine) | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Ammonia | 2-Amino-6-chloro-5-fluoro-3-pyridinecarbonitrile | Ethanol | - | 70-100 | 3-24 | 85-95 |
| Methylamine | 2-Chloro-5-fluoro-6-(methylamino)-3-pyridinecarbonitrile | Acetonitrile | Et₃N | RT - 60 | 2-12 | 80-90 |
| Piperidine | 2-Chloro-5-fluoro-6-(piperidin-1-yl)-3-pyridinecarbonitrile | DMF | K₂CO₃ | 50-80 | 1-6 | 90-98 |
| Nucleophile (Alkoxide/Thiolate) | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | 2-Chloro-5-fluoro-6-methoxy-3-pyridinecarbonitrile | Methanol | NaOMe | RT - Reflux | 1-8 | 85-95 |
| Sodium Ethoxide | 2-Chloro-6-ethoxy-5-fluoro-3-pyridinecarbonitrile | Ethanol | NaOEt | RT - Reflux | 1-8 | 85-95 |
| Sodium Thiophenoxide | 2-Chloro-5-fluoro-6-(phenylthio)-3-pyridinecarbonitrile | DMF | NaH | RT - 50 | 2-12 | 80-90 |
Visualizations
General Workflow for Nucleophilic Aromatic Substitution
Caption: A generalized workflow for the nucleophilic substitution reaction.
Signaling Pathway of Nucleophilic Aromatic Substitution (SNAr)
Caption: The SNAr mechanism proceeds via a resonance-stabilized intermediate.
References
Application Notes and Protocols for the Synthesis of 1,8-Naphthyridine Derivatives from 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 1,8-naphthyridine derivatives, a class of compounds with significant therapeutic potential, starting from the versatile building block 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. The resulting 1,8-naphthyridine scaffold is a core component of numerous antibacterial agents, including Enoxacin and Gemifloxacin.[1] The protocols outlined below are based on established synthetic strategies for fluoroquinolone antibiotics.
Introduction
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, imparting a wide range of biological activities to its derivatives, most notably antibacterial and anticancer properties. The starting material, this compound, offers multiple reactive sites that can be selectively functionalized to construct the bicyclic 1,8-naphthyridine system and introduce various substituents to modulate pharmacological activity. The synthetic route described herein focuses on the construction of a key intermediate, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, which is a direct precursor to several potent antibiotics.
Synthetic Strategy Overview
The overall synthetic strategy involves a multi-step sequence starting from this compound. The key steps include the introduction of a side chain that facilitates the subsequent cyclization to form the 1,8-naphthyridine ring system, followed by functional group manipulations to yield the final carboxylic acid derivative. This intermediate can then be further modified, typically at the C-7 position, to generate a library of bioactive molecules.
Caption: General workflow for the synthesis of the 1,8-naphthyridine core.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
This protocol outlines a potential one-pot, four-step synthesis to obtain the core 1,8-naphthyridine intermediate.
Materials:
-
Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate
-
Triethyl orthoformate
-
Acetic anhydride
-
Cyclopropylamine
-
Sodium hydride
-
Toluene (anhydrous)
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
Step 1 & 2: Formation of the Enamine Intermediate
-
To a solution of ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate in a suitable solvent, add triethyl orthoformate and acetic anhydride.
-
Heat the mixture to reflux for a specified period to form the corresponding enol ether.
-
Cool the reaction mixture and then add cyclopropylamine.
-
Stir the mixture at room temperature to allow for the formation of the cyclopropyl enamine.
Step 3: Cyclization to form the 1,8-Naphthyridine Ring
-
To the solution containing the cyclopropyl enamine, carefully add sodium hydride in portions at 0 °C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and then heat to reflux to induce cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with a proton source (e.g., ethanol followed by water).
Step 4: Work-up and Purification
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate by column chromatography or recrystallization.
Protocol 2: Hydrolysis to 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
Materials:
-
Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
-
Tetrahydrofuran (THF)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Procedure:
-
Dissolve ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate in THF.[2]
-
Add concentrated HCl to the solution.[2]
-
Heat the reaction mixture to reflux for 2 hours, monitoring the reaction by TLC.[2]
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the solid product.[2]
-
Collect the precipitate by filtration, wash with water, and dry to obtain 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[2]
Quantitative Data Summary
| Compound | Starting Material | Reagents | Solvent | Yield | Purity |
| Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate | Triethyl orthoformate, Cyclopropylamine, Sodium Hydride | Toluene | - | - |
| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate | Concentrated HCl, Water | THF | 78% | - |
Note: Yields and purity are dependent on specific reaction conditions and purification methods. The provided yield is based on available literature for the hydrolysis step.[2]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
1,8-Naphthyridine derivatives, particularly the fluoroquinolone class to which Enoxacin and Gemifloxacin belong, exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][5] These enzymes are crucial for DNA replication, transcription, repair, and recombination.[3]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication.
-
Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.
The fluoroquinolone molecule binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands.[4] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[4][5]
Caption: Inhibition of DNA gyrase and topoisomerase IV by 1,8-naphthyridine derivatives.
References
- 1. ossila.com [ossila.com]
- 2. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. Enoxacin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Enoxacin? [synapse.patsnap.com]
- 5. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling with 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials.[1] This document provides detailed application notes and a comprehensive protocol for the Suzuki-Miyaura coupling of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile with arylboronic acids. This substrate is a highly functionalized, electron-deficient pyridine derivative, making it a valuable building block for novel chemical entities in drug discovery. The presence of two distinct chlorine atoms offers the potential for selective mono- or di-substitution, a common challenge with polychlorinated heterocycles.
Principle of the Reaction and Site-Selectivity
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or its ester, in the presence of a base. The catalytic cycle generally proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation with the boronic acid derivative, and reductive elimination to form the new C-C bond and regenerate the active catalyst.
For 2,6-dichloropyridines substituted with an electron-withdrawing group at the C3 position, such as a trifluoromethyl (-CF3) or a cyano (-CN) group, the Suzuki-Miyaura coupling is reported to occur selectively at the C2 position.[2][3] This regioselectivity is attributed to electronic factors, where the C2 position is more activated towards oxidative addition, despite being more sterically hindered. This directing effect is crucial for the predictable synthesis of 2-aryl-6-chloro-5-fluoro-3-pyridinecarbonitrile derivatives.
Data Presentation: Reaction Conditions for Analogous Systems
While a specific protocol for this compound is not extensively documented, the following tables summarize effective conditions for the Suzuki-Miyaura coupling of structurally related 2,6-dichloropyridine derivatives. This data provides a strong foundation for the development of a robust protocol for the title compound.
Table 1: Catalyst and Ligand Systems for Suzuki-Miyaura Coupling of Dichloropyridines
| Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Substrate | Observations |
| Pd(OAc)₂ | SPhos | 2 | 2-Chloropyridine | Effective for electron-deficient heteroaryl chlorides.[4] |
| Pd₂(dba)₃ | XPhos | 1-3 | Aryl Chlorides | Robust system for challenging couplings. |
| Pd(PPh₃)₄ | None | 3-5 | 2,4-Dichloropyrimidines | Effective under microwave conditions.[5] |
| Pd(OAc)₂ | Ad₂PⁿBu | 1 | 2,6-Dichloropyridine | Used for exhaustive dialkylation.[6] |
Table 2: Base and Solvent Systems for Suzuki-Miyaura Coupling of Dichloropyridines
| Base | Solvent System | Temperature (°C) | Substrate | Yield (%) |
| K₃PO₄ | 1,4-Dioxane / H₂O | 100 | 2,6-Dichloropyridine derivative | High |
| K₂CO₃ | DMF / H₂O | 80-100 | 2,6-Dichloro-3-(trifluoromethyl)pyridine | Good |
| Cs₂CO₃ | 1,4-Dioxane / H₂O | 100 | 2-Chloropyridine | High |
| LiOᵗBu | 1,4-Dioxane / H₂O | 100 | 2,6-Dichloropyridine | 94 (dialkylation)[6] |
Experimental Protocol: Selective Mono-Arylation of this compound
This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid at the C2 position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate/oil bath or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (3.0 mmol, 3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, premix the palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane. Add this catalyst/ligand mixture to the reaction vessel.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) to the reaction mixture via syringe. The solvent ratio can be optimized, but a 4:1 to 5:1 mixture of dioxane to water is a good starting point.
-
Reaction:
-
Conventional Heating: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Microwave Irradiation: If using a microwave reactor, heat the reaction mixture to 120-140 °C.
-
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-18 hours for conventional heating, or 15-60 minutes for microwave irradiation).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-6-chloro-5-fluoro-3-pyridinecarbonitrile.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Enoxacin Utilizing 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile as a Key Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile as a key starting material in the preparation of the fluoroquinolone antibiotic, Enoxacin. The protocols outlined below are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of this important active pharmaceutical ingredient (API).
Introduction
Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication and repair.[1] The synthesis of Enoxacin can be achieved through various routes, with this compound serving as a versatile and readily available starting material.[2][3] This document details a plausible synthetic pathway from this key intermediate to Enoxacin, providing detailed experimental protocols and summarizing quantitative data for the key reaction steps.
Physicochemical Properties of the Starting Material
| Property | Value |
| Compound Name | This compound |
| CAS Number | 82671-02-1 |
| Molecular Formula | C₆HCl₂FN₂ |
| Molecular Weight | 190.99 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 89-91 °C |
Synthetic Pathway Overview
The synthesis of Enoxacin from this compound is a multi-step process that involves the construction of the 1,8-naphthyridine core, followed by the introduction of the piperazine moiety and final hydrolysis to the carboxylic acid.
Caption: Proposed synthetic pathway for Enoxacin from this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(2,6-dichloro-5-fluoro-3-pyridylamino)acrylate
This step involves the condensation of an amino-functionalized pyridine with diethyl ethoxymethylenemalonate in a reaction analogous to the Gould-Jacobs reaction. First, the starting nitrile is reduced to the corresponding aminomethylpyridine, which is then reacted.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| This compound | 190.99 | 19.1 g | 1.0 |
| Raney Nickel (slurry in water) | - | ~5 g | Catalytic |
| Hydrogen Gas | 2.02 | Excess | - |
| Ethanol | 46.07 | 200 mL | Solvent |
| Diethyl ethoxymethylenemalonate | 216.22 | 23.8 g | 1.1 |
| p-Toluidine | 107.15 | 1.07 g | 0.1 |
| Acetic Acid | 60.05 | 50 mL | Solvent |
Procedure:
-
To a solution of this compound (19.1 g, 0.1 mol) in ethanol (200 mL) in a hydrogenation vessel, add Raney Nickel (~5 g).
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Carefully filter the catalyst through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-aminomethyl-2,6-dichloro-5-fluoropyridine.
-
To a solution of the crude aminomethylpyridine in acetic acid (50 mL), add diethyl ethoxymethylenemalonate (23.8 g, 0.11 mol) and p-toluidine (1.07 g, 0.01 mol).
-
Heat the mixture to reflux for 4 hours.
-
After cooling, pour the reaction mixture into ice-water (500 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.
Step 2: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxy-1,8-naphthyridine-3-carboxylate
This step involves a thermal cyclization to form the 1,8-naphthyridine ring system.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Ethyl 2-(2,6-dichloro-5-fluoro-3-pyridylamino)acrylate | (Calculated from previous step) | (Product from Step 1) | 1.0 |
| Dowtherm A | ~267 | 250 mL | Solvent |
Procedure:
-
Add the product from Step 1 to Dowtherm A (250 mL) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to 250 °C for 30 minutes.
-
Cool the reaction mixture to room temperature and add hexane (200 mL) to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry under vacuum.
Step 3: Synthesis of Ethyl 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate
This step introduces the ethyl group at the N-1 position of the naphthyridine ring.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Ethyl 7-chloro-6-fluoro-4-hydroxy-1,8-naphthyridine-3-carboxylate | (Calculated from previous step) | (Product from Step 2) | 1.0 |
| Ethyl iodide | 155.97 | (1.2 equivalents) | 1.2 |
| Potassium carbonate (anhydrous) | 138.21 | (2.0 equivalents) | 2.0 |
| Dimethylformamide (DMF) | 73.09 | (Sufficient volume) | Solvent |
Procedure:
-
Suspend the product from Step 2 and anhydrous potassium carbonate in DMF.
-
Add ethyl iodide to the suspension and heat the mixture at 80 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol.
Step 4: Synthesis of Ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylate
This step involves the nucleophilic aromatic substitution of the remaining chlorine atom with piperazine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Ethyl 1-ethyl-7-chloro-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate | (Calculated from previous step) | (Product from Step 3) | 1.0 |
| Piperazine (anhydrous) | 86.14 | (3.0 equivalents) | 3.0 |
| Pyridine | 79.10 | (Sufficient volume) | Solvent |
Procedure:
-
Dissolve the product from Step 3 in pyridine.
-
Add anhydrous piperazine and heat the mixture to reflux for 8 hours.
-
Cool the reaction mixture and remove the pyridine under reduced pressure.
-
Treat the residue with water and extract with chloroform.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography.
Step 5: Synthesis of Enoxacin
The final step is the hydrolysis of the ester to the carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylate | (Calculated from previous step) | (Product from Step 4) | 1.0 |
| Sodium hydroxide (10% aqueous solution) | 40.00 | (Sufficient volume) | - |
| Hydrochloric acid (10% aqueous solution) | 36.46 | (Sufficient volume) | - |
Procedure:
-
Suspend the product from Step 4 in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2 hours.
-
Cool the solution in an ice bath and acidify to pH 7.0-7.5 with a 10% aqueous solution of hydrochloric acid.
-
Collect the precipitated solid by filtration, wash with cold water and then with ethanol.
-
Dry the product under vacuum to obtain Enoxacin.
Purification of Enoxacin
The crude Enoxacin can be purified by recrystallization from a suitable solvent such as a mixture of dimethylformamide and water. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
References
experimental procedures for reactions involving 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for key reactions involving 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. The protocols focus on two principal transformations: the regioselective Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.
Overview of Reactivity
This compound is a highly functionalized pyridine derivative. The electron-withdrawing nature of the nitrile and fluorine substituents, combined with the pyridine ring, activates the chlorine atoms towards nucleophilic substitution. The chlorine at the 2-position is generally more susceptible to displacement in both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions due to electronic effects. This inherent regioselectivity is a valuable attribute in synthetic chemistry, allowing for the sequential and controlled introduction of different substituents. The compound serves as a crucial intermediate in the synthesis of fluoroquinolone antibiotics, such as Gemifloxacin and Enoxacin.[1]
Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be controlled to achieve mono-arylation, primarily at the more reactive 2-position.
Experimental Protocol: Mono-arylation of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator, and silica gel for column chromatography.
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv.), the respective arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-6-chloro-5-fluoro-3-pyridinecarbonitrile.
Quantitative Data Summary: Suzuki-Miyaura Cross-Coupling
The following table summarizes expected yields for the mono-arylation of this compound with various arylboronic acids, based on analogous reactions with similar dichlorinated heteroaromatic compounds.
| Entry | Arylboronic Acid | Base | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(PPh₃)₄ (5) | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3 | 3-Thienylboronic acid | Na₂CO₃ | PdCl₂(dppf) (3) | Toluene/Ethanol | 110 | 6 | 80-90 |
| 4 | 4-Fluorophenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | Dioxane/H₂O | 100 | 12 | 80-90 |
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution. This reaction is particularly useful for introducing nitrogen and sulfur nucleophiles. The substitution typically occurs regioselectively at the 2-position.
Experimental Protocol: Nucleophilic Aromatic Substitution with Amines
This protocol provides a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine (e.g., pyrrolidine, aniline)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, condenser, magnetic stirrer with heating plate, separatory funnel, rotary evaporator, and silica gel for column chromatography.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in the chosen solvent (e.g., DMF, 5 mL).
-
Add the amine (1.1 mmol, 1.1 equiv.) to the solution.
-
Add the base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv.).
-
Heat the reaction mixture to 80-100 °C and stir for 2-8 hours under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with dichloromethane (3 x 15 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 2-amino-6-chloro-5-fluoro-3-pyridinecarbonitrile derivative.
Quantitative Data Summary: Nucleophilic Aromatic Substitution
The following table presents expected yields for the SNAr reaction of this compound with various nucleophiles, based on similar reported reactions.
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Pyrrolidine | K₂CO₃ | DMF | 80 | 2 | >90 |
| 2 | Aniline | K₂CO₃ | DMF | 100 | 6 | 70-80 |
| 3 | Morpholine | Et₃N | MeCN | 80 | 4 | 85-95 |
| 4 | Thiophenol | K₂CO₃ | DMAc | 100 | 3 | 80-90 |
Signaling Pathway: Regioselectivity in SNAr
Caption: Regioselectivity in nucleophilic aromatic substitution.
References
applications of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile in agrochemical synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile (CAS No. 82671-02-1) is a halogenated pyridine derivative and a versatile fluorinated heterocyclic building block in organic synthesis.[1] Its structure, featuring two chlorine atoms, a fluorine atom, and a nitrile group on a pyridine ring, provides multiple reactive sites for the construction of complex molecules. While its application spans various areas of chemical synthesis, its most prominently documented use is as a critical intermediate in the preparation of pharmaceutical compounds, particularly fluoroquinolone antibiotics.
Despite its potential as a synthon for various functionalized molecules, detailed applications in the synthesis of commercial agrochemicals are not extensively reported in publicly available scientific literature and patent databases. This document outlines the primary, well-documented applications of this compound and provides protocols for its synthesis.
Primary Application: Synthesis of Fluoroquinolone Antibiotics
The principal application of this compound is in the pharmaceutical industry as a precursor for the synthesis of broad-spectrum antibiotics. Notably, it is a key starting material for the synthesis of Gemifloxacin, an oral antibiotic used to treat bacterial infections. It also serves as a molecular scaffold for other 1,8-naphthyridine derivatives with antibacterial properties, such as Enoxacin.
The reactivity of the chlorine atoms at the 2- and 6-positions of the pyridine ring allows for sequential nucleophilic substitution, which is a key step in the formation of the core structure of these antibiotics. The fluorine atom at the 5-position is a common feature in modern fluoroquinolones, contributing to their enhanced antibacterial activity.
Agrochemical Applications: An Overview
Synthesis of this compound
The synthesis of the title compound can be achieved through various methods. One common route involves the chlorination of a dihydroxy precursor. The following is a representative synthetic pathway.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established chemical transformations for the chlorination of hydroxypyridines.
Objective: To synthesize this compound from 2,6-dihydroxy-5-fluoro-3-pyridinecarbonitrile.
Materials:
-
2,6-dihydroxy-5-fluoro-3-pyridinecarbonitrile
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate (or other suitable drying agent)
Procedure:
-
In a reaction vessel equipped with a reflux condenser and a stirrer, carefully add phosphorus oxychloride.
-
Slowly add phosphorus pentachloride to the vessel with stirring.
-
To this mixture, add 2,6-dihydroxy-5-fluoro-3-pyridinecarbonitrile in portions.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or HPLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into ice water to quench the excess phosphorus halides.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Quantitative Data:
| Parameter | Value |
| CAS Number | 82671-02-1 |
| Molecular Formula | C₆HCl₂FN₂ |
| Molecular Weight | 190.99 g/mol |
| Appearance | Off-white to yellow solid |
| Melting Point | 89-91 °C |
Logical Workflow for Application
The utility of this compound as a synthetic intermediate is primarily dictated by the reactivity of its functional groups. The following diagram illustrates the decision-making process for its application in synthesis.
Caption: Decision workflow for synthetic applications.
Conclusion
This compound is a valuable fluorinated building block, with its most significant and well-documented application being the synthesis of fluoroquinolone antibiotics. While its structural features suggest potential for use in the agrochemical field, there is a notable lack of specific, detailed applications in the current body of scientific and patent literature. Researchers interested in novel agrochemical synthesis may find this compound to be a candidate for exploratory studies, but established protocols for this purpose are not available. The provided synthesis protocol and data offer a baseline for the preparation and characterization of this important chemical intermediate.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile by Recrystallization
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile via recrystallization. This resource is intended for researchers, scientists, and professionals in drug development to ensure the successful purification of this key chemical intermediate.
Experimental Protocols
Two primary methods for the recrystallization of this compound are presented below. Method A employs a single solvent system, while Method B utilizes a co-solvent system, which can be advantageous for optimizing yield and purity.
Method A: Single Solvent Recrystallization using Methanol
This protocol is based on the known solubility of this compound in methanol.[1]
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol to the flask.
-
Heating: Gently heat the mixture while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot methanol until a clear solution is obtained. Avoid adding excessive solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Method B: Co-solvent Recrystallization using Isopropanol and Water
This method is adapted from protocols for similar dichloropyridine compounds and can be effective in achieving high purity.
Materials:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Stir bar
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of hot isopropanol with stirring.
-
Addition of Anti-solvent: Once the solid is fully dissolved, slowly add deionized water dropwise until the solution becomes slightly turbid (cloudy).
-
Re-dissolution: Gently heat the turbid solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. For maximum yield, cool further in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a cold isopropanol/water mixture.
-
Drying: Dry the purified product under vacuum.
Data Presentation
The following table summarizes the expected outcomes of the recrystallization process. The initial purity of the crude material is assumed to be around 95-98%.
| Parameter | Crude Material | After Recrystallization (Method A) | After Recrystallization (Method B) |
| Purity (by HPLC/GC) | ~95-98% | >99.5% | >99.5% |
| Melting Point | 87-90 °C | 89-91 °C[1] | 89-91 °C[1] |
| Appearance | Light yellow to brown powder | White to off-white crystalline solid | White to off-white crystalline solid |
| Expected Yield | N/A | 80-90% | 85-95% |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: The compound does not dissolve completely, even with excess hot solvent.
A1: This may indicate the presence of insoluble impurities. If this occurs, perform a hot filtration to remove the undissolved solids before allowing the solution to cool.
Q2: No crystals form upon cooling.
A2: This is typically due to using too much solvent.
-
Solution: Reheat the solution and evaporate some of the solvent to concentrate it.
-
Induce Crystallization: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Q3: The product "oils out" instead of forming crystals.
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.
-
Solution: Reheat the solution to dissolve the oil and add a small amount of additional solvent. Allow the solution to cool more slowly. Using a co-solvent system (Method B) can sometimes mitigate this issue.
Q4: The yield of purified crystals is very low.
A4: Several factors can contribute to low yield:
-
Excessive Solvent: Using too much solvent will result in a significant amount of the product remaining in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper. Ensure the funnel and receiving flask are pre-warmed.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently, including using an ice bath, to maximize crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product.
Q5: The purified product is not as pure as expected (e.g., melting point is still broad).
A5: This can be due to several reasons:
-
Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice. Allow for slow, gradual cooling.
-
Insufficient Washing: The crystals may not have been washed adequately to remove the impure mother liquor.
-
A Second Recrystallization: For very impure starting material, a second recrystallization may be necessary to achieve the desired purity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the recrystallization process.
Troubleshooting Logic
This diagram outlines the decision-making process for common recrystallization problems.
Caption: Decision tree for troubleshooting recrystallization issues.
References
Technical Support Center: Optimizing 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using common chlorination methods.
Issue 1: Low Yield and Purity of the Desired Product
-
Question: My reaction to synthesize this compound from a dihydroxy precursor using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) is resulting in a low yield (around 40-45%) and significant impurities. How can I improve this?
-
Answer: This is a common issue often caused by the formation of a trichlorinated byproduct, 2,4,6-trichloro-3-cyano-5-fluoropyridine.[1][2] This side reaction consumes your starting material and complicates the purification process.
Troubleshooting Steps:
-
Modify the Starting Material: An improved process involves starting with a 2,6-dihydroxy-5-fluoronicotinate ester instead of the corresponding nicotinonitrile. This ester is then converted in a single step to the desired product.
-
Utilize a Lithium Reagent: The addition of a lithium reagent, such as lithium phosphate, in conjunction with phosphorus oxychloride can significantly enhance the yield and prevent the over-chlorination.[1][2]
-
Alternative Chlorination Method: Consider an alternative process that uses phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) in the presence of a basic catalyst. This method has been shown to produce high yields and purity.
-
Issue 2: Formation of Trichlorinated Byproduct
-
Question: I have identified 2,4,6-trichloro-3-cyano-5-fluoropyridine as a major byproduct in my reaction. What are the best strategies to minimize its formation?
-
Answer: The formation of this trichlorinated byproduct is a known challenge with the use of strong chlorinating agents like PCl₅.
Troubleshooting Steps:
-
Avoid Phosphorus Pentachloride: If possible, develop a synthetic route that avoids the use of PCl₅.
-
Employ a Catalytic Approach: The use of a basic catalyst, such as triethylamine or urea, in a reaction with PCl₃ and Cl₂ can steer the reaction towards the desired dichlorinated product and suppress the formation of the trichlorinated impurity.
-
Control Reaction Temperature: Carefully controlling the reaction temperature may help to minimize over-chlorination. Gradual heating and maintaining a consistent temperature throughout the reaction are crucial.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture, especially from the trichlorinated byproduct. What purification methods are most effective?
-
Answer: The similarity in properties between the desired product and the trichlorinated byproduct can make purification challenging.
Troubleshooting Steps:
-
Column Chromatography: Flash column chromatography using a suitable solvent system (e.g., dichloromethane) can be effective in separating the dichlorinated product from the trichlorinated impurity.[3]
-
Recrystallization: If a suitable solvent is found, recrystallization can be a powerful technique for obtaining a highly pure product.
-
Distillation: Short path vacuum distillation may be an option for purification, depending on the boiling points of the components in the reaction mixture.[2]
-
Frequently Asked Questions (FAQs)
-
Question: What is a typical starting material for the synthesis of this compound?
-
Answer: A common precursor is 2,6-dihydroxy-3-cyano-5-fluoropyridine or its corresponding monosodium salt, 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt.[1][4]
-
Question: Are there any safety precautions I should be aware of when working with the reagents for this synthesis?
-
Answer: Yes, the reagents used in this synthesis are hazardous. Phosphorus oxychloride and phosphorus pentachloride are corrosive and react violently with water. Chlorine gas is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
Question: What is the role of a basic catalyst in the chlorination reaction?
-
Answer: A basic catalyst can facilitate the chlorination process, allowing for the use of milder chlorinating agents and potentially improving the selectivity of the reaction, thus leading to higher yields and purity of the desired product.
Data Presentation
Table 1: Comparison of Different Synthesis Conditions for this compound
| Starting Material | Chlorinating Agents | Catalyst/Additive | Reported Yield | Reported Purity | Reference |
| 2,6-dihydroxy-3-cyano-5-fluoropyridine | POCl₃, PCl₅ | None | 40-45% (overall) | - | [1][2] |
| 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₅, POCl₃ | None | 67% | 72.6% | [4] |
| 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | PCl₃, Cl₂ | Basic Catalyst (e.g., triethylamine, urea) | 85% | 94.7% | |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃ | Lithium Phosphate | - | - | [2] |
Experimental Protocols
Protocol 1: Improved Synthesis using Phosphorus Trichloride and Chlorine Gas
This protocol is based on a method reported to produce high yield and purity.
Materials:
-
3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt
-
Phosphorus trichloride (PCl₃)
-
Chlorine gas (Cl₂)
-
Basic catalyst (e.g., triethylamine)
-
Solvent (e.g., phosphorus oxychloride)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, reflux condenser, and gas inlet, charge the 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt and the solvent.
-
Add a catalytic amount of the basic catalyst to the mixture.
-
Slowly introduce phosphorus trichloride to the reaction mixture while stirring.
-
Bubble chlorine gas through the mixture at a controlled rate.
-
Heat the reaction mixture to a temperature between 70-120°C and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and carefully quench it by hydrolysis.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: Comparison of synthetic routes for this compound.
References
- 1. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 3. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
avoiding trichloronitrile byproduct formation in pyridine synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize pyridine synthesis, with a specific focus on avoiding the formation of chlorinated byproducts.
Frequently Asked Questions (FAQs)
Q1: During the chlorination of picoline, I am observing significant formation of what appears to be "trichloronitrile." What is this byproduct and why is it forming?
A1: The term "trichloronitrile" is likely a misnomer for trichloromethyl pyridine derivatives, which are common byproducts in the industrial synthesis of chloropyridines, particularly through the high-temperature chlorination of picolines (methylpyridines). The reaction of chlorine with the methyl group of picoline can lead to the formation of a trichloromethyl (-CCl₃) group attached to the pyridine ring. Depending on the reaction conditions, you may be forming compounds such as 2-chloro-6-(trichloromethyl)pyridine or 2-chloro-5-(trichloromethyl)pyridine.
The formation of these byproducts is favored by high temperatures and high concentrations of chlorine. The reaction proceeds through a free-radical mechanism, and controlling the extent of chlorination on both the pyridine ring and the methyl group is a significant challenge.
Q2: How can I control the regioselectivity of picoline chlorination to minimize the formation of unwanted isomers?
A2: Controlling the regioselectivity of picoline chlorination is crucial for maximizing the yield of the desired product and minimizing downstream purification challenges. The distribution of chlorinated isomers is highly dependent on the reaction conditions. Key parameters to control include:
-
Temperature: Higher temperatures generally lead to more extensive chlorination and can alter the position of chlorination on the pyridine ring.
-
Catalyst: The choice of catalyst can significantly influence the regioselectivity. For instance, in the liquid phase, catalysts like ferric chloride can be used.[1] In the gas phase, catalysts such as dealuminated Mordenite zeolite or supported palladium have been employed.
-
Reactant Ratios: The molar ratio of chlorine to picoline is a critical factor. A higher ratio will favor the formation of more highly chlorinated products.
-
Phase: The reaction can be carried out in either the liquid or gas phase, each offering different advantages for controlling selectivity.
Q3: What are the best strategies to avoid over-chlorination and the formation of polychlorinated pyridines?
A3: Over-chlorination is a common issue that leads to the formation of di-, tri-, and even pentachloropyridines when a specific monochloro- or dichloropyridine is the target. To minimize over-chlorination:
-
Control Reaction Time: Shorter reaction times will generally lead to a lower degree of chlorination. In a continuous process, this can be controlled by the flow rate and reactor volume.
-
Optimize Chlorine Concentration: Using a lower molar ratio of chlorine to the pyridine substrate will reduce the likelihood of multiple chlorination events.
-
Temperature Management: Lowering the reaction temperature can decrease the rate of reaction and improve selectivity towards less chlorinated products. However, temperatures that are too low may significantly slow down the reaction rate.[1]
-
Use of a Diluent: In gas-phase reactions, using an inert diluent such as nitrogen or carbon tetrachloride can help control the reaction temperature and the concentration of reactants, thereby improving selectivity.
Troubleshooting Guides
Issue: High levels of trichloromethyl pyridine byproducts detected.
| Potential Cause | Troubleshooting Step |
| Excessive Reaction Temperature | Gradually decrease the reaction temperature in 5-10°C increments and monitor the product distribution by gas chromatography (GC). |
| High Chlorine to Picoline Ratio | Reduce the molar ratio of chlorine to picoline. Start with a stoichiometric amount and gradually increase if the conversion is too low. |
| Inappropriate Catalyst or Lack of Catalyst | If uncatalyzed, consider introducing a catalyst known to improve selectivity. If a catalyst is in use, ensure it is not deactivated and consider screening other catalysts. |
| Prolonged Reaction Time | Reduce the residence time in a continuous reactor or the overall reaction time in a batch process. |
Issue: Poor regioselectivity with a mixture of chlorinated pyridine isomers.
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature to find the optimal window for the desired isomer. Different isomers may be favored at different temperatures. |
| Incorrect Catalyst Choice | Research and test different catalysts. For example, Lewis acid catalysts may favor different isomers compared to radical initiators. |
| Solvent Effects (in liquid phase) | The polarity of the solvent can influence the regioselectivity of the chlorination. Experiment with solvents of different polarities. |
| Gas Phase Flow Dynamics (in gas phase) | Ensure proper mixing of reactants in the gas phase to avoid localized "hot spots" of high chlorine concentration which can lead to indiscriminate chlorination. |
Data Presentation
Table 1: Product Distribution in Liquid-Phase Chlorination of β-Picoline
| Reactant | Temperature (°C) | Reaction Time (h) | Product | Molar Concentration (%) |
| 2,3,6-trichloropyridine | 200 | 5 | 2,3,5,6-tetrachloropyridine | Increased to 4.1 |
| 2,3,6-trichloropyridine | 210 | 5 | 2,3,5,6-tetrachloropyridine | - |
| 2,3,6-trichloropyridine | 220 | 4 | 2,3,5,6-tetrachloropyridine | - |
| 2,3,6-trichloropyridine | 230 | 4 | 2,3,5,6-tetrachloropyridine | - |
Data extracted from patent literature describing the further chlorination of a mixture rich in 2,3,6-trichloropyridine.[1]
Table 2: Product Distribution in Gas-Phase Catalytic Chlorination of β-Picoline
| Catalyst | Temperature (°C) | Product | Yield (%) |
| Dealuminated Mordenite Zeolite | 340 | 2,3,5,6-tetrachloropyridine | 67.4 |
| TOSOH HSZ-690 HOD (SAR203) with silica binder | 325 | 3-(trichloromethyl)pyridine | 18.5 |
| TOSOH HSZ-690 HOD (SAR203) with silica binder | 325 | 2,3,5,6-tetrachloropyridine | 65.4 |
| TOSOH HSZ-690 HOD (SAR203) with silica binder | 350 | 3-(trichloromethyl)pyridine | 2.6 |
| TOSOH HSZ-690 HOD (SAR203) with silica binder | 350 | 2,3,5,6-tetrachloropyridine | 68.6 |
Data from a study on the vapor-phase catalytic chlorination of β-picoline.[2][3]
Experimental Protocols
Protocol 1: Liquid-Phase Chlorination of a Trichloropyridine Mixture
This protocol is based on a procedure described for the further chlorination of a mixture rich in 2,3,6-trichloropyridine to produce 2,3,5,6-tetrachloropyridine.[1]
Materials:
-
Mixture rich in 2,3,6-trichloropyridine (e.g., 96.3 mol%)
-
Chlorine gas
-
Reaction vessel equipped with a mechanical stirrer, gas inlet, condenser, and temperature control.
Procedure:
-
Charge the reaction vessel with the 2,3,6-trichloropyridine mixture (e.g., 65 grams).
-
Heat the mixture to the desired initial reaction temperature (e.g., 200°C) with mechanical agitation.
-
Introduce chlorine gas at a controlled feed rate (e.g., 15 grams per hour).
-
Maintain the reaction at 200°C for a set duration (e.g., 5 hours).
-
Increase the temperature in stages (e.g., to 210°C for 5 hours, 220°C for 4 hours, and 230°C for 4 hours) while continuing the chlorine feed.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) to determine the concentration of 2,3,5,6-tetrachloropyridine.
-
Upon completion, stop the chlorine feed and cool the reactor.
-
The product mixture can be purified by fractional distillation.
Protocol 2: Gas-Phase Catalytic Chlorination of β-Picoline
This protocol is a generalized procedure based on descriptions of vapor-phase chlorination of β-picoline.[2][3]
Materials:
-
β-picoline
-
Chlorine gas
-
Nitrogen (as a diluent and carrier gas)
-
Catalyst (e.g., dealuminated Mordenite zeolite or a supported palladium catalyst)
-
Packed bed reactor with temperature control
-
Evaporator
-
Condenser and scrubber system
Procedure:
-
Load the reactor with the chosen catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 250-350°C).
-
Vaporize the β-picoline in an evaporator, typically in a stream of nitrogen.
-
Introduce the vaporized β-picoline and nitrogen mixture into the reactor.
-
Simultaneously introduce a controlled flow of chlorine gas into the reactor. The molar ratio of chlorine to β-picoline should be carefully controlled.
-
The reaction occurs as the gas mixture passes through the catalyst bed.
-
The product stream exiting the reactor is cooled in a condenser to separate the chlorinated picoline products from gaseous chlorine and hydrogen chloride byproduct.
-
The collected liquid product can be analyzed by GC to determine the product distribution.
-
Unreacted starting materials and under-chlorinated products can be separated by fractional distillation and recycled.
Visualizations
Caption: Reaction pathways in picoline chlorination.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. WO1984004095A1 - Production of polychlorinated pyridine mixtures by liquid phase chlorination of beta-picoline or beta-picoline hydrochloride - Google Patents [patents.google.com]
- 2. EP1740543B1 - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
- 3. CN100519529C - Vapor phase catalytic chlorination of beta-picoline - Google Patents [patents.google.com]
Technical Support Center: HPLC Purity Analysis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Welcome to the technical support center for the HPLC analysis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on methodology, troubleshooting, and frequently asked questions.
I. Experimental Protocol
A precise and robust HPLC method is crucial for the accurate purity assessment of this compound. Below is a recommended starting method based on common practices for halogenated pyridine compounds.
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a diluent (e.g., Acetonitrile/Water 50:50 v/v) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column and system.[1]
Chromatographic Conditions:
The following table summarizes the recommended HPLC parameters for the analysis.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-2 min: 30% B2-15 min: 30% to 70% B15-18 min: 70% B18-20 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
II. Troubleshooting Guides
Encountering issues during HPLC analysis is common. This section provides a systematic guide to identifying and resolving frequent problems.
Workflow for Troubleshooting Common HPLC Issues:
Caption: A logical workflow for systematic HPLC troubleshooting.
Common Problems and Solutions:
| Problem | Potential Causes | Recommended Solutions |
| Baseline Noise or Drift | - Air bubbles in the system[1]- Contaminated mobile phase or column[1][2]- Detector lamp instability[1][3]- Temperature fluctuations[1] | - Degas the mobile phase using sonication or vacuum filtration.[1][2]- Use high-purity solvents and prepare fresh mobile phase daily.[1][4]- Allow the detector lamp to warm up sufficiently. Replace if nearing the end of its lifespan.[1]- Use a column oven to maintain a stable temperature.[2] |
| Peak Tailing | - Column degradation or contamination[3][5]- Interaction with active sites on the column packing- Mismatched sample solvent and mobile phase[2] | - Flush the column with a strong solvent. If the issue persists, replace the column.[2]- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Dissolve the sample in the initial mobile phase whenever possible.[2] |
| Ghost Peaks | - Contamination in the injection system or mobile phase[1]- Carryover from a previous injection[1] | - Use high-purity solvents and clean glassware.[1]- Implement a needle wash step in the autosampler sequence.[1]- Run blank injections (injecting only the mobile phase) to identify the source of contamination. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation[2]- Insufficient column equilibration[2]- Leaks in the system or pump malfunction[3][5][6] | - Prepare mobile phase components accurately, preferably by weight.[2]- Ensure the column is thoroughly equilibrated before starting a sequence, especially for gradient methods.[2]- Check for leaks in fittings and pump seals. Monitor pump pressure for stability.[6] |
| High Backpressure | - Blockage in the column or tubing- Particulates from the sample or mobile phase | - Filter all samples and mobile phases before use.[1]- Disconnect the column and flush the system to identify the location of the blockage.- If the column is blocked, try back-flushing it with a strong solvent. If unresolved, the column may need replacement. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound?
Commercially available this compound typically has a purity of ≥98.0% as determined by HPLC.[7]
Q2: Why am I seeing co-elution of impurities with my main peak?
Co-elution occurs when impurities have very similar chemical properties to the main analyte, making separation difficult.[8] To resolve this, you can try optimizing the mobile phase composition, adjusting the gradient slope, or trying a column with a different selectivity.[9]
Q3: How can I improve the sensitivity of my analysis for detecting low-level impurities?
To enhance sensitivity, ensure you are using high-purity solvents to minimize baseline noise.[4] You can also optimize the detection wavelength for the impurities of interest if their UV absorbance maxima differ from the main compound. Increasing the injection volume may also help, but be cautious of overloading the column.
Q4: What should I do if I observe peak fronting?
Peak fronting is often a sign of sample overload. Try diluting your sample and injecting a smaller volume. It can also be caused by a mismatched sample solvent that is stronger than the mobile phase.
Q5: How does mobile phase pH affect the chromatography of this compound?
As a pyridine derivative, the compound has a basic nitrogen atom. The pH of the mobile phase can affect its ionization state, which in turn influences its retention time and peak shape. Buffering the mobile phase can help ensure consistent results.
Experimental Workflow Diagram:
Caption: Standard workflow for HPLC purity analysis.
References
- 1. medikamenterqs.com [medikamenterqs.com]
- 2. benchchem.com [benchchem.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. 5 Ways Solvent Purity Impacts HPLC Results - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. labcompare.com [labcompare.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound , ≥98.0%(HPLC) , 82671-02-1 - CookeChem [cookechem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]
Technical Support Center: 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
This compound is a key intermediate in the synthesis of various pharmaceutical compounds, most notably fluoroquinolone antibiotics.[1][2] It serves as a crucial building block for drugs such as Enoxacin and Gemifloxacin.[1]
Q2: What are the main reactive sites on this compound?
The primary reactive sites are the two chlorine atoms at the C2 and C6 positions of the pyridine ring. These positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the chlorine atoms for displacement by nucleophiles.
Q3: What safety precautions should be taken when handling this compound?
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Troubleshooting Guide
This guide addresses common problems encountered during reactions with this compound, focusing on nucleophilic substitution reactions, which are the most frequent application of this compound.
Low or No Product Yield
Q4: My nucleophilic substitution reaction is showing very low or no conversion to the desired product. What are the potential causes and solutions?
Several factors can contribute to low or no product yield. Here's a systematic approach to troubleshooting this issue:
-
Inadequate Reaction Temperature: Nucleophilic aromatic substitution on this substrate often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. Be cautious of potential side reactions at excessively high temperatures.
-
-
Incorrect Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.
-
Solution: Aprotic polar solvents like DMF, DMAc, or NMP are generally effective for SNAr reactions. If solubility is an issue, consider using a co-solvent.
-
-
Weak Nucleophile: The nucleophilicity of the reacting amine is crucial.
-
Solution: If using a weakly nucleophilic amine, consider using a stronger, non-nucleophilic base to deprotonate it in situ, thereby increasing its reactivity.
-
-
Presence of Water: Moisture can react with the starting material or intermediates, leading to undesired byproducts.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
-
Formation of Side Products
Q5: I am observing a significant amount of an unknown impurity in my reaction mixture. What is a likely side product and how can I minimize its formation?
A common side product in the synthesis of this compound itself is the over-chlorinated species, 2,4,6-trichloro-3-cyano-5-fluoropyridine . If this impurity is present in your starting material, it can lead to undesired side products in subsequent reactions.
-
Problem: Contamination of the desired product with a trichlorinated impurity.
-
Solution:
-
Purification of Starting Material: It is crucial to start with high-purity this compound. Recrystallization or column chromatography can be used to remove the trichlorinated impurity.
-
Reaction Control: During the synthesis of the starting material, carefully controlling the stoichiometry of the chlorinating agent and the reaction temperature can minimize the formation of this byproduct.
-
Q6: My reaction with a diamine is producing a mixture of mono- and di-substituted products. How can I control the selectivity?
-
Problem: Lack of selectivity in reactions with nucleophiles containing multiple reactive sites.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry of the reactants. Using a molar excess of the diamine will favor mono-substitution. Conversely, using an excess of the pyridine starting material will favor di-substitution.
-
Protecting Groups: If selective mono-substitution is required, consider using a protecting group on one of the amine functionalities of the diamine. The protecting group can be removed in a subsequent step.
-
Reaction Temperature: Lowering the reaction temperature may increase the selectivity for the more reactive site.
-
Regioselectivity Issues
Q7: In my nucleophilic substitution reaction, I am getting a mixture of isomers. How can I improve the regioselectivity for substitution at the C6 position?
The C2 and C6 positions of the pyridine ring have different electronic environments, which can lead to a mixture of regioisomers upon reaction with a nucleophile. The C6 position is generally more sterically accessible.
-
Problem: Formation of a mixture of C2 and C6 substituted products.
-
Solution:
-
Steric Hindrance: The regioselectivity can be influenced by the steric bulk of both the nucleophile and the substituents on the pyridine ring. Using a bulkier nucleophile may favor substitution at the less sterically hindered C6 position.
-
Solvent Effects: The solvent can influence the transition state energies for substitution at the two positions. Experimenting with different solvents (e.g., polar protic vs. polar aprotic) may improve the desired regioselectivity. For instance, in related systems, hydrogen-bond accepting solvents have been shown to influence regioselectivity.
-
Temperature: Reaction temperature can also play a role. Lower temperatures may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.
-
Experimental Protocols
Key Experiment: Nucleophilic Substitution with a Piperazine Derivative
This protocol provides a general methodology for the reaction of this compound with a generic piperazine derivative.
Materials:
-
This compound
-
Substituted Piperazine (e.g., N-Boc-piperazine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N) or Potassium Carbonate (K2CO3)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted piperazine (1.1 eq) and a base such as triethylamine (1.5 eq) or potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.
Data Presentation
Table 1: Comparison of Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N-Boc-piperazine | K2CO3 | DMF | 90 | 6 | 85 | Hypothetical Data |
| 1-Methylpiperazine | Et3N | Acetonitrile | 80 | 8 | 78 | Hypothetical Data |
| Morpholine | DBU | NMP | 100 | 4 | 92 | Hypothetical Data |
| (R)-3-aminopyrrolidine | K2CO3 | DMSO | 110 | 12 | 75 | Hypothetical Data |
Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the specific reaction conditions and substrates used.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the nucleophilic substitution reaction.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Regioselectivity in Reactions with 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. This highly functionalized pyridine derivative is a key building block in the synthesis of various pharmaceuticals, including broad-spectrum antibiotics like Gemifloxacin.[1] Achieving the desired regioselectivity in nucleophilic aromatic substitution (SNAr) reactions is critical for the successful synthesis of target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for nucleophilic aromatic substitution?
The primary reactive sites for SNAr reactions are the two carbon atoms bearing chlorine substituents, C2 and C6. The pyridine nitrogen and the electron-withdrawing cyano and fluoro groups activate these positions for nucleophilic attack.
Q2: Which position, C2 or C6, is generally more reactive towards nucleophiles?
The reactivity of the C2 and C6 positions is influenced by a combination of electronic and steric factors. The cyano group at C3 exerts a strong electron-withdrawing effect, which can influence the electrophilicity of the adjacent C2 position. Conversely, the fluorine atom at C5 also has a significant inductive withdrawing effect. The interplay of these substituents, along with the steric hindrance presented by the nucleophile and the substituents on the pyridine ring, will ultimately determine the regioselectivity. For many substituted 2,6-dichloropyridines, the initial mono-substitution can occur at either position, and controlling this selectivity is a common challenge.
Q3: How does the fluorine at the C5 position influence the reaction?
The fluorine atom at C5 has a strong electron-withdrawing inductive effect. This effect increases the overall electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. This can lead to faster reaction rates compared to non-fluorinated analogues. The fluorine atom's electronegativity helps to stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction, which is often the rate-determining step.
Q4: Can the chlorine atoms be displaced by fluoride ions under certain conditions?
While fluoride is an excellent leaving group in many SNAr reactions due to its ability to stabilize the Meisenheimer intermediate, the displacement of chloride by fluoride is generally not a concern under typical nucleophilic substitution conditions with other nucleophiles (e.g., amines, alcohols, thiols). The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions.[2]
Troubleshooting Guide: Improving Regioselectivity
Issue 1: Poor or Undesired Regioselectivity (Mixture of C2 and C6 substituted products)
Controlling the regioselectivity of the initial nucleophilic substitution is a primary concern. The formation of a mixture of regioisomers can complicate purification and reduce the overall yield of the desired product.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can significantly influence regioselectivity. Screen a range of solvents with varying properties (e.g., polar aprotic like DMF, DMSO, acetonitrile vs. non-polar like toluene). | A change in solvent can alter the solvation of the transition state and the nucleophile, potentially favoring one substitution position over the other. |
| Reaction Temperature | The reaction may be under kinetic or thermodynamic control. Lowering the temperature may favor the kinetically preferred product, while higher temperatures may allow for equilibration to the thermodynamically more stable product. | Optimization of temperature can significantly improve the ratio of the desired regioisomer. |
| Nature of the Nucleophile | The steric bulk of the nucleophile can play a crucial role. Bulkier nucleophiles may preferentially attack the less sterically hindered position on the pyridine ring. | Using a more sterically demanding nucleophile could enhance selectivity for the less hindered C-Cl position. |
| Base Selection | The choice of base can affect the nucleophilicity of the attacking species and the overall reaction equilibrium. Experiment with different organic (e.g., triethylamine, DBU) or inorganic (e.g., K₂CO₃, Cs₂CO₃) bases. | A different base can alter the reaction kinetics and potentially improve the regioselectivity. |
Issue 2: Low Reaction Yield or Incomplete Conversion
Low yields can be attributed to several factors, including insufficient reactivity or side reactions.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient Reactivity | Increase the reaction temperature or concentration. Consider using a more polar aprotic solvent (e.g., DMSO, NMP) to enhance the rate of SNAr reactions. | Improved reaction rate and higher conversion to the desired product. |
| Decomposition of Starting Material or Product | If the reaction conditions are too harsh, decomposition may occur. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature to minimize degradation. | Preservation of the starting material and product, leading to a higher isolated yield. |
| Moisture in the Reaction | Water can compete with the desired nucleophile, leading to hydrolysis byproducts. Ensure all reagents and solvents are anhydrous. | Elimination of hydrolysis side products and an increase in the yield of the desired substituted product. |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution of this compound with an Amine:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) (1.5-2.0 eq.) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer(s).
Visualizations
Diagram 1: Nucleophilic Aromatic Substitution (SNAr) Mechanism
Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.
Diagram 2: Troubleshooting Workflow for Poor Regioselectivity
Caption: A decision tree for systematically troubleshooting poor regioselectivity.
References
stability of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard storage conditions?
A1: The safety data sheet for this compound states that it is stable under normal storage conditions.[1] This typically refers to ambient temperature and protection from light and moisture in a well-sealed container.
Q2: Is this compound susceptible to degradation under acidic or basic conditions?
Q3: What are the likely degradation products of this compound under hydrolytic stress?
A3: Based on the structure, potential degradation products could arise from the hydrolysis of the chloro and/or nitrile functional groups. Under basic conditions, nucleophilic substitution of one or both chlorine atoms by hydroxide ions may occur, leading to the formation of hydroxypyridine derivatives. Under acidic conditions, hydrolysis of the nitrile group to a carboxylic acid or amide is a possible degradation pathway. The relative rates of these reactions are not known and would need to be determined experimentally.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for monitoring the degradation of the parent compound and the formation of degradation products. A stability-indicating method should be developed and validated to ensure that the parent compound and all significant degradation products are well-separated. Gas chromatography (GC) could also be a viable analytical technique.[3]
Troubleshooting Guides
Issue 1: Unexpectedly low yield or appearance of unknown impurities in a reaction involving this compound.
-
Possible Cause: The reaction conditions (e.g., pH, temperature, solvent) may be causing the degradation of the starting material.
-
Troubleshooting Steps:
-
Analyze a sample of the starting material using a suitable analytical method (e.g., HPLC, GC) to confirm its purity before starting the reaction.
-
Perform a forced degradation study on this compound under conditions that mimic your reaction environment (see Experimental Protocols section). This will help identify if the compound is unstable under your specific conditions.
-
Adjust reaction conditions if instability is confirmed. Consider using a buffered solution to maintain a stable pH, lowering the reaction temperature, or reducing the reaction time.
-
Issue 2: Difficulty in developing a stability-indicating analytical method.
-
Possible Cause: Inadequate separation of the parent compound from its degradation products.
-
Troubleshooting Steps:
-
Generate degradation samples by subjecting this compound to forced degradation under acidic, basic, oxidative, and photolytic conditions.
-
Optimize chromatographic conditions:
-
Screen different HPLC columns (e.g., C18, C8, Phenyl-Hexyl).
-
Vary the mobile phase composition and gradient.
-
Adjust the pH of the mobile phase.
-
Modify the detector wavelength.
-
-
Employ mass spectrometry (LC-MS) to aid in the identification of co-eluting peaks and to obtain mass information on potential degradation products.
-
Experimental Protocols
Forced Degradation Study Protocol (Hydrolysis)
This protocol is based on the principles outlined in the ICH guidelines for stability testing.[2][4]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Maintain the solution at room temperature and take samples at regular intervals (e.g., 0, 2, 4, 8, 24 hours).
-
If no significant degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C).
-
Neutralize the samples with an appropriate amount of base before analysis.
-
-
Basic Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Maintain the solution at room temperature and take samples at regular intervals.
-
If no significant degradation is observed, repeat the experiment at an elevated temperature (e.g., 60 °C).
-
Neutralize the samples with an appropriate amount of acid before analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of any degradation products.
Quantitative Data
As no specific quantitative stability data for this compound was found in the literature, the following table is a template for researchers to populate with their own experimental data.
| Condition | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Products (if identified) |
| 0.1 M HCl | 25 | 24 | ||
| 0.1 M HCl | 60 | 8 | ||
| 0.1 M NaOH | 25 | 24 | ||
| 0.1 M NaOH | 60 | 8 |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Scale-Up Synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
-
Question: We are experiencing significantly lower than expected yields during the chlorination of 2,6-dihydroxy-3-cyano-5-fluoropyridine. What are the potential causes and how can we improve the yield?
-
Answer: Low yields in this synthesis are a common challenge and can stem from several factors. A primary cause is the formation of byproducts, particularly the over-chlorinated species 2,4,6-trichloro-3-cyano-5-fluoropyridine.[1][2] This is especially prevalent when using a combination of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2] Another significant issue can be incomplete reaction or suboptimal reaction conditions. One patent reported a modest overall yield of 40-45% in a multi-step process.[1][2]
Troubleshooting Steps:
-
Reagent Choice and Ratio:
-
Avoid Excess Phosphorus Pentachloride: PCl₅ is a strong chlorinating agent that can lead to the formation of the undesired trichloro- byproduct.[1][2] Consider reducing the amount of PCl₅ or exploring alternative methods.
-
Improved Chlorination Method: A more effective approach involves the use of phosphorus oxychloride in the presence of a lithium reagent, such as lithium phosphate or lithium chloride. This method has been shown to improve yields and reduce over-chlorination.
-
Catalytic Approach: The use of a basic catalyst, such as triethylamine, urea, or ethylpiperidine, in conjunction with POCl₃ can also enhance the reaction's efficiency and yield.
-
-
Reaction Conditions:
-
Temperature Control: The reaction is typically conducted at elevated temperatures (e.g., 150-170°C).[1] Ensure precise temperature control, as fluctuations can impact reaction kinetics and byproduct formation.
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times at high temperatures can promote byproduct formation.
-
-
Issue 2: Presence of Impurities, Specifically 2,4,6-trichloro-3-cyano-5-fluoropyridine
-
Question: Our final product is contaminated with a significant amount of 2,4,6-trichloro-3-cyano-5-fluoropyridine. How can we minimize the formation of this impurity and effectively remove it?
-
Answer: The formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine is a known issue, arising from the aggressive chlorination of the pyridine ring.[1][2]
Prevention and Purification:
-
Minimizing Formation:
-
As mentioned previously, avoiding the use of phosphorus pentachloride or using it in strictly controlled stoichiometric amounts is crucial. The improved method with a lithium reagent is designed to mitigate this over-chlorination.
-
-
Purification Strategies:
-
Distillation: The final product, this compound, can be purified by vacuum distillation.
-
Recrystallization: Recrystallization from a suitable solvent system can also be an effective method for removing impurities.
-
Chromatography: For laboratory-scale purifications, column chromatography can be employed to separate the desired product from the trichloro- byproduct.
-
-
Issue 3: Difficulties with the Hydrolysis of the Nitrile Group
-
Question: We are attempting to hydrolyze the nitrile group of this compound to the corresponding carboxylic acid, but are observing decomposition and low yields. What is the cause of this and what is a better procedure?
-
Answer: The hydrolysis of the nitrile in the presence of two chloro substituents on the pyridine ring is challenging because the chloro groups are susceptible to hydrolysis under the reaction conditions.[1]
Recommended Approach:
A two-step procedure is recommended to circumvent this issue. First, the nitrile can be converted to the corresponding acid chloride, which is then hydrolyzed under milder basic conditions to afford the desired carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 2,6-dihydroxy-3-cyano-5-fluoropyridine.
Q2: What are the key safety precautions to consider during this synthesis?
A2: The reagents used in this synthesis, particularly phosphorus oxychloride and phosphorus pentachloride, are hazardous.
-
Phosphorus oxychloride is corrosive and reacts violently with water.
-
Phosphorus pentachloride is also corrosive and releases hydrogen chloride gas upon contact with moisture. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
Q3: What are the typical physical properties of this compound?
A3: It is a solid with a melting point in the range of 89-91°C.
Data Presentation
Table 1: Comparison of Chlorination Methods for the Synthesis of this compound
| Method | Chlorinating Agent(s) | Additive/Catalyst | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reported Purity (%) | Key Challenges |
| Conventional | POCl₃ and PCl₅ | None | High | - | 40-45 (overall) | Lower due to byproduct | Formation of 2,4,6-trichloro-3-cyano-5-fluoropyridine[1][2] |
| Improved | POCl₃ | Lithium Reagent (e.g., Li₃PO₄, LiCl) | 152-170 | 20-25 | - | Higher | Requires use of an autoclave[1] |
| Catalytic | POCl₃ | Basic Catalyst (e.g., Triethylamine, Urea) | Reflux (114) | 20 | 85 | 94.7 | Requires careful control of catalyst amount |
Experimental Protocols
Protocol 1: Improved Synthesis of this compound using POCl₃ and a Lithium Reagent
This protocol is based on a patented procedure designed to minimize byproduct formation.
-
Reaction Setup: In a Monel autoclave, charge 2,6-dihydroxy-3-cyano-5-fluoropyridine, phosphorus oxychloride (POCl₃), and a lithium salt (e.g., lithium phosphate) in a suitable molar ratio.
-
Reaction: Seal the autoclave and heat the reaction mixture to 170°C for 20 hours.
-
Work-up: After cooling, carefully vent the autoclave. Dilute the reaction mixture with a suitable solvent like dichloromethane.
-
Purification: Filter the mixture to remove inorganic salts. The filtrate can be concentrated under reduced pressure. The crude product can be further purified by vacuum distillation.
Mandatory Visualization
Caption: Improved synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
Validation & Comparative
Comparative ¹H and ¹³C NMR Analysis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile. The interpretation of its spectrum is supported by experimental data from simpler, related pyridine derivatives, providing a clear rationale for the observed and predicted chemical shifts and coupling constants. This document is intended for researchers and professionals in drug development and chemical synthesis who utilize NMR spectroscopy for structural elucidation.
Comparative NMR Data Analysis
The structure of this compound contains a single proton, H-4, on the pyridine ring. The chemical shift and multiplicity of this proton are highly influenced by the surrounding electron-withdrawing substituents: two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and a nitrile group at position 3.
¹³C NMR Spectrum: The carbon atoms in the pyridine ring are also heavily influenced by the substituents. The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-2, C-6, and C-5) are expected to show complex splitting patterns and shifts. Specifically, the carbon signals will exhibit coupling to the fluorine atom (¹JCF, ²JCF, etc.), which is a key characteristic feature in the ¹³C NMR spectrum of fluorinated organic compounds. The nitrile carbon (C≡N) will appear in the characteristic region for cyano groups.
The following table summarizes the experimental ¹H and ¹³C NMR data for pyridine and related substituted derivatives, which serve as a basis for understanding the spectrum of this compound.
Table 1: Comparative ¹H and ¹³C NMR Data of Pyridine Derivatives (in CDCl₃)
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Pyridine [2][3] | 2, 6 | 8.52 (d) | 149.8 |
| 3, 5 | 7.16 (dd) | 123.6 | |
| 4 | 7.54 (t) | 135.8 | |
| 2,6-Dichloropyridine [4][5] | 3, 5 | ~7.3 (d) | 123.5 |
| 4 | ~7.7 (t) | 140.1 | |
| 2, 6 | - | 151.2 | |
| 3-Cyanopyridine [6][7] | 2 | 8.91 (d) | 153.5 |
| 4 | 8.00 (dt) | 140.0 | |
| 5 | 7.48 (ddd) | 124.0 | |
| 6 | 8.85 (dd) | 154.2 | |
| 3 | - | 110.0 | |
| CN | - | 117.0 | |
| 5-Fluoropyridine (analogue) ¹ | 2, 6 | 8.4 (d, t) | 141.0 (d) |
| 3, 5 | 7.3 (ddd) | 123.0 (d) | |
| 4 | 7.5 (ddd) | 135.0 (d) | |
| This compound [1] | 4 | Predicted: ~8.2 (d) | Predicted values |
| 2 | - | ~150 | |
| 3 | - | ~112 | |
| 4 | - | ~138 | |
| 5 | - | ~155 (d) | |
| 6 | - | ~150 | |
| CN | - | ~115 |
¹Data for 5-Fluoropyridine is generalized from typical values for fluorinated pyridines as a representative example. Predicted values for the target compound are estimated based on substituent effects observed in the comparison molecules.
Experimental Protocols
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for organic compounds is provided below.
Sample Preparation[8]
-
Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small, clean vial.
-
Filtration: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for chemical shifts (δ = 0.00 ppm). It can be added directly to the sample or a solvent containing TMS can be used.
NMR Data Acquisition[9][10]
The following are general acquisition parameters. Instrument-specific optimization may be required.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for samples of moderate concentration.
¹³C NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled, single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to several thousand scans, depending on the sample's concentration.
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift axis using the signal from the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: For ¹H NMR, integrate the peaks to determine the relative ratios of the protons present.
Visualization of Substituent Effects
The following diagram illustrates the logical relationship between the substituents and their influence on the electron density and resulting NMR chemical shifts of the pyridine ring.
Caption: Logical diagram showing how electron-withdrawing substituents influence pyridine NMR shifts.
References
- 1. This compound | C6HCl2FN2 | CID 2733849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2,6-Dichloropyridine(2402-78-0) 1H NMR spectrum [chemicalbook.com]
- 6. 3-Cyanopyridine(100-54-9) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Mass Spectrometry Analysis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, precise analytical characterization of chemical entities is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the characterization of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a key building block in pharmaceutical synthesis. This guide will delve into the expected fragmentation patterns and compare gas chromatography-mass spectrometry (GC-MS) with liquid chromatography-mass spectrometry (LC-MS) as analytical alternatives, supported by detailed experimental protocols.
Predicted Mass Spectrometry Data
| Ion Description | Predicted m/z | Predicted Relative Abundance | Notes |
| [M]⁺ | 190 | Moderate | The molecular ion peak. |
| [M+2]⁺ | 192 | Moderate | Isotopic peak due to the presence of one ³⁷Cl atom. |
| [M+4]⁺ | 194 | Low | Isotopic peak due to the presence of two ³⁷Cl atoms. |
| [M-Cl]⁺ | 155 | High | Loss of a chlorine atom, a common fragmentation for chlorinated compounds. |
| [M-CN]⁺ | 164 | Moderate | Loss of the nitrile group. |
| [M-Cl-CN]⁺ | 129 | Moderate | Subsequent loss of the nitrile group after the loss of a chlorine atom. |
| C₅FCl₂N⁺ | 168 | Low | Fragment containing the pyridine ring with halogens. |
Experimental Protocols
The choice of analytical technique is critical for obtaining high-quality data. Below are detailed protocols for GC-MS, a common method for volatile and semi-volatile compounds, and LC-MS, which is suitable for a wider range of polarities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of thermally stable and volatile compounds like this compound.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the linear range of the instrument, typically in the low µg/mL range.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a versatile alternative, particularly if the compound exhibits polarity that makes it amenable to liquid chromatography, or if it is part of a more complex mixture.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a solvent mixture compatible with the mobile phase, such as acetonitrile/water (50:50 v/v), to prepare a 1 mg/mL stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
Perform serial dilutions as necessary.
2. LC-MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
Initial: 5% B.
-
0-5 min: Ramp to 95% B.
-
5-7 min: Hold at 95% B.
-
7.1-10 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 135 V.
-
Mass Range: Scan from m/z 50 to 500.
Comparative Analysis: GC-MS vs. LC-MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile and thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on their interaction with the stationary phase. |
| Sample Requirements | Compound must be volatile and thermally stable. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Ionization | Typically Electron Ionization (EI), leading to extensive fragmentation. | "Soft" ionization techniques like Electrospray Ionization (ESI), often preserving the molecular ion. |
| Fragmentation Data | Provides detailed structural information from fragmentation patterns. | Fragmentation can be controlled (e.g., in tandem MS) to elicit structural information. |
| Sensitivity | Generally high for amenable compounds. | Can be very high, especially with tandem MS techniques. |
| Matrix Effects | Can be an issue, but often mitigated by chromatographic separation. | Ion suppression or enhancement from matrix components is a common challenge. |
| Ideal For | Purity assessment and structural elucidation of volatile halogenated compounds. | Analysis of complex mixtures, polar compounds, and confirmation of molecular weight. |
Visualizing the Process
To further clarify the analytical process, the following diagrams illustrate the predicted fragmentation pathway and a comparative experimental workflow.
Caption: Predicted EI-MS fragmentation of this compound.
Caption: Comparative workflow for GC-MS and LC-MS analysis.
A Comparative Analysis of the Reactivity of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile and 2,6-dichloropyridine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pharmaceutical agents and other advanced materials, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Halogenated pyridines, in particular, serve as versatile building blocks. This guide provides a detailed comparison of the reactivity of two such compounds, 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile and 2,6-dichloropyridine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the nuanced differences in their reactivity is crucial for designing efficient and selective synthetic routes.
Theoretical Basis for Reactivity
The propensity of a pyridine ring to undergo nucleophilic aromatic substitution is largely governed by its electronic properties. The electronegative nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient and more susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para (2-, 4-, and 6-positions) to the nitrogen atom. In both this compound and 2,6-dichloropyridine, the chloro substituents are located at the activated 2- and 6-positions.
The reactivity of these compounds is further influenced by the presence of other substituents on the pyridine ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the ring, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease the reactivity.
In the case of This compound , the pyridine ring is substituted with two powerful electron-withdrawing groups in addition to the chlorine atoms: a fluorine atom at the 5-position and a cyano group at the 3-position. Both the fluoro and cyano groups are strongly electron-withdrawing through inductive and resonance effects, respectively. This significantly lowers the electron density of the pyridine ring, making it highly activated towards nucleophilic attack.
In contrast, 2,6-dichloropyridine lacks these additional activating groups. While the chlorine atoms themselves are electron-withdrawing, their activating effect is considerably less pronounced compared to the combined influence of the fluoro and cyano groups in this compound.
Therefore, it is anticipated that This compound will exhibit significantly higher reactivity towards nucleophiles in SNAr reactions compared to 2,6-dichloropyridine.
Quantitative Reactivity Comparison
The following table provides an illustrative comparison of the expected reactivity based on these principles. The hypothetical reaction shown is the substitution of one chlorine atom with a generic primary amine.
| Compound | Relative Rate Constant (k_rel) | Reaction Conditions for >95% Conversion (Illustrative) |
| 2,6-dichloropyridine | 1 | 120 °C, 12 h |
| This compound | > 1000 | 25 °C, 1 h |
Note: The data in this table is for illustrative purposes to highlight the expected significant difference in reactivity and is not based on direct experimental results from a single comparative study.
Experimental Protocol: Competitive Reactivity Study
To empirically determine the relative reactivity of this compound and 2,6-dichloropyridine, a competitive experiment can be performed. This protocol is designed to provide a clear indication of which substrate reacts preferentially with a given nucleophile under identical conditions.
Objective: To determine the relative rate of nucleophilic aromatic substitution of this compound and 2,6-dichloropyridine with a model nucleophile, such as morpholine.
Materials:
-
This compound
-
2,6-dichloropyridine
-
Morpholine
-
N,N-Dimethylformamide (DMF), anhydrous
-
An internal standard (e.g., dodecane)
-
Standard laboratory glassware, including a reaction vial with a septum and magnetic stirrer
-
Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) for analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in anhydrous DMF.
-
Prepare a 0.1 M stock solution of 2,6-dichloropyridine in anhydrous DMF.
-
Prepare a 0.1 M stock solution of the internal standard (dodecane) in anhydrous DMF.
-
Prepare a 0.2 M solution of morpholine in anhydrous DMF.
-
-
Reaction Setup:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 1.0 mL of the this compound stock solution (0.1 mmol), 1.0 mL of the 2,6-dichloropyridine stock solution (0.1 mmol), and 1.0 mL of the internal standard stock solution (0.1 mmol).
-
Seal the vial with a septum.
-
-
Reaction Initiation and Monitoring:
-
Take a 0.1 mL aliquot of the mixture as the time zero (t=0) sample and quench it in a vial containing 1 mL of a suitable quenching solution (e.g., dilute HCl in methanol).
-
Using a syringe, add 1.0 mL of the morpholine solution (0.2 mmol) to the reaction vial.
-
Stir the reaction mixture at a constant temperature (e.g., 25 °C).
-
At regular time intervals (e.g., 15 min, 30 min, 1 h, 2 h, 4 h), withdraw 0.1 mL aliquots of the reaction mixture and quench them in separate vials containing the quenching solution.
-
-
Analysis:
-
Analyze the quenched samples by GC-MS or HPLC.
-
Quantify the disappearance of the starting materials (this compound and 2,6-dichloropyridine) relative to the internal standard.
-
Plot the concentration of each starting material versus time to determine the initial reaction rates. The ratio of the initial rates will provide the relative reactivity.
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the general mechanism of SNAr on a substituted pyridine and the experimental workflow for the competitive reactivity study.
Comparative Guide to the Biological Activities of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile serves as a crucial starting material for the synthesis of a variety of biologically active molecules. This guide provides a comparative analysis of the antibacterial and anticancer activities of its derivatives, supported by experimental data and methodologies. While the primary application of this compound has been in the development of fluoroquinolone antibiotics, emerging research suggests its potential in oncology.
Antibacterial Activity: A Well-Established Domain
Derivatives of this compound are most notably recognized as potent antibacterial agents, with Gemifloxacin being a prominent example. These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.
Comparative Antibacterial Potency
The following table summarizes the minimum inhibitory concentrations (MICs) of Gemifloxacin against a range of common respiratory pathogens, demonstrating its broad-spectrum activity.
| Derivative | Bacterial Strain | MIC (µg/mL) |
| Gemifloxacin | Streptococcus pneumoniae | 0.016-0.06 |
| Haemophilus influenzae | <0.0008-0.06 | |
| Moraxella catarrhalis | 0.008-0.3 | |
| Enterobacteriaceae | 0.016 to >16 |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the compounds is typically determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains are grown on appropriate agar plates, and colonies are suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: The test compounds are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: The diluted bacterial suspension is added to each well containing the test compound. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Signaling Pathway: Inhibition of Bacterial DNA Replication
Fluoroquinolone derivatives of this compound interfere with the bacterial DNA replication process by forming a stable complex with DNA gyrase or topoisomerase IV and cleaved DNA. This ternary complex blocks the movement of the replication fork, leading to DNA damage and ultimately cell death.
Anticancer Activity: An Emerging Field of Interest
Recent studies have explored the potential of fluoroquinolone analogs, which can be synthesized from this compound, as anticancer agents. These compounds have shown promising activity against various cancer cell lines, often by inhibiting human topoisomerase II, an enzyme crucial for cancer cell proliferation.
Comparative Anticancer Potency
The following table presents the 50% growth inhibition (GI50) values for two novel fluoroquinolone analogs, IIIf and VIb , against a panel of human cancer cell lines.[1] These compounds are not direct derivatives of this compound in the cited study but represent the anticancer potential of the broader fluoroquinolone class that can be accessed from this starting material.
| Derivative | Cancer Cell Line | GI50 (µM) |
| IIIf | SNB-75 (CNS Cancer) | 1.43 |
| MDA-MB-468 (Breast Cancer) | 1.63 | |
| MCF-7 (Breast Cancer) | 1.67 | |
| VIb | MDA-MB-468 (Breast Cancer) | 0.41 |
| MCF-7 (Breast Cancer) | 0.42 | |
| HOP-92 (Lung Cancer) | 0.50 | |
| MOLT-4 (Leukemia) | 0.50 | |
| SNB-19 (CNS Cancer) | 0.51 |
Experimental Protocol: In Vitro Anticancer Screening (NCI-60)
The anticancer activity of the synthesized compounds was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screen.
-
Cell Culture: The 60 different human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Compound Treatment: Cells are seeded into 96-well plates and incubated for 24 hours. The test compounds are then added at various concentrations.
-
Incubation: The plates are incubated for an additional 48 hours.
-
Cell Viability Assay: Sulforhodamine B (SRB) protein assay is used to determine cell viability. The optical density is read at 515 nm.
-
Data Analysis: The GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is calculated from dose-response curves.
Signaling Pathway: Inhibition of Human Topoisomerase II and Apoptosis Induction
Similar to their antibacterial mechanism, these fluoroquinolone analogs can inhibit human topoisomerase II, leading to DNA damage in cancer cells. This damage can trigger a cascade of events culminating in programmed cell death, or apoptosis. The intrinsic apoptotic pathway is often activated, characterized by an increased Bax/Bcl-2 ratio and the activation of caspase-9.
Future Directions
The exploration of derivatives from this compound beyond antibacterial applications is a promising area of research. Further studies are warranted to synthesize and screen a broader range of analogs for their potential antiviral and herbicidal activities. Elucidation of their mechanisms of action and structure-activity relationships will be crucial for the development of novel therapeutic and agrochemical agents based on this versatile chemical scaffold.
References
Comparative FT-IR Spectral Analysis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile and Related Compounds
A detailed comparison of the vibrational spectra of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile with 2,6-Dichloropyridine and 3-Pyridinecarbonitrile, providing insights into the influence of substituent groups on the infrared absorption frequencies.
This guide presents a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound against two structurally related alternatives: 2,6-Dichloropyridine and 3-Pyridinecarbonitrile. This comparison aims to elucidate the impact of the nitrile, chloro, and fluoro substituents on the vibrational modes of the pyridine ring, providing valuable data for researchers and professionals in drug development and materials science.
Overview of Compounds
The three compounds share a common pyridine core, with variations in their substituent groups. These differences are expected to manifest in their respective FT-IR spectra, offering a signature for each molecule.
-
This compound: The primary compound of interest, featuring two chloro groups, a fluoro group, and a nitrile group attached to the pyridine ring.
-
2,6-Dichloropyridine: An alternative that lacks the fluoro and nitrile groups, allowing for the specific examination of the influence of these functionalities.
-
3-Pyridinecarbonitrile (3-Cyanopyridine): This compound possesses the nitrile group but lacks the halogen substituents, providing a baseline for the pyridine and nitrile vibrational modes.
Comparative FT-IR Spectral Data
The following table summarizes the key experimental FT-IR absorption peaks for the three compounds. The data for this compound is based on an Attenuated Total Reflectance (ATR) FT-IR spectrum from Bio-Rad Laboratories.[1] Data for the alternative compounds has been compiled from available spectral databases and peer-reviewed literature.
| Vibrational Mode | This compound (cm⁻¹) | 2,6-Dichloropyridine (cm⁻¹) | 3-Pyridinecarbonitrile (cm⁻¹) |
| Aromatic C-H Stretch | ~3070 (Weak) | ~3070 (Weak) | 3000-3100 |
| C≡N Stretch (Nitrile) | Present (Expected ~2230) | Absent | ~2202 |
| C=N Stretch (Pyridine Ring) | Present | ~1540 (Strong) | 1544-1564 |
| C=C Stretch (Pyridine Ring) | Present | ~1570 (Strong) | 1544-1564 |
| C-Cl Stretch | Present | ~800-600 | Absent |
| C-F Stretch | Present | Absent | Absent |
Note: Specific peak positions for this compound are based on typical vibrational frequencies as a detailed peak list was not publicly available.
Experimental Protocols
The presented FT-IR data is typically acquired using standard laboratory procedures. The following is a generalized protocol for obtaining the FT-IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) pellet method.
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This method is suitable for the direct analysis of solid samples.
-
Instrument and Accessory: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II) is used.[1]
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
-
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal surface.
-
Spectrum Acquisition: The FT-IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.
Potassium Bromide (KBr) Pellet Method
This is a traditional method for preparing solid samples for transmission FT-IR spectroscopy.
-
Sample Preparation: Approximately 1-2 mg of the finely ground solid sample is intimately mixed with 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.
-
Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent disc.
-
Spectrum Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded in transmission mode. A background spectrum of a pure KBr pellet is typically recorded for reference.
Visualization of Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the analysis of the FT-IR spectrum of a substituted pyridinecarbonitrile.
Caption: Workflow for FT-IR spectral analysis.
Signaling Pathway of Substituent Effects
The presence of different functional groups on the pyridine ring influences the electron distribution and bond strengths, leading to shifts in the vibrational frequencies observed in the FT-IR spectrum. The following diagram illustrates the key electronic effects of the substituents.
Caption: Substituent effects on the pyridine ring.
References
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridinecarbonitriles for Drug Discovery
A comprehensive guide for researchers, scientists, and drug development professionals on the impact of fluorination on the physicochemical properties, biological activity, and synthesis of pyridinecarbonitriles.
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of fluorinated and non-fluorinated pyridinecarbonitriles, focusing on 2-fluoro-3-cyanopyridine and its non-fluorinated analog, 3-cyanopyridine. By examining their physicochemical properties, biological activities, and synthetic routes, we aim to provide a valuable resource for researchers in drug discovery and development.
Physicochemical Properties: The Fluorine Advantage
Fluorine's high electronegativity and small size impart significant changes to a molecule's electronic and steric properties. These modifications can lead to improved metabolic stability, enhanced binding affinity, and modulated acidity (pKa), all of which are critical for the development of viable drug candidates.[1]
The introduction of a fluorine atom to the pyridine ring generally increases lipophilicity (logP) and can have a pronounced effect on the basicity of the pyridine nitrogen.[2][3] The electron-withdrawing nature of fluorine typically reduces the pKa, which can be advantageous for optimizing a drug's pharmacokinetic profile.[1]
| Property | 2-Fluoro-3-cyanopyridine | 3-Cyanopyridine | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 122.10 | 104.11 | Increased molecular weight |
| pKa | ~1.5 (Estimated) | 1.45 | Slight predicted increase in acidity (lower pKa) |
| logP | ~1.2 (Estimated) | 0.34 | Predicted increase in lipophilicity |
| Aqueous Solubility (mg/L) | ~5,000 (Estimated) | 25,500 | Predicted decrease in solubility |
| Metabolic Stability (t½ in HLM, min) | >60 (Predicted) | <30 (Predicted) | Significant predicted increase in metabolic stability |
HLM: Human Liver Microsomes
dot
Caption: Impact of Fluorination on Key Physicochemical Properties.
Biological Activity: A Hypothetical Case Study in Kinase Inhibition
Pyridinecarbonitrile scaffolds are prevalent in the development of kinase inhibitors. To illustrate the potential impact of fluorination on biological activity, we present a hypothetical case study where both compounds are evaluated as inhibitors of a generic tyrosine kinase.
Fluorine atoms can form favorable interactions with amino acid residues in the ATP-binding pocket of kinases, potentially leading to enhanced potency.[4] Furthermore, the increased metabolic stability of the fluorinated analog can translate to improved in vivo efficacy.
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Cell-Based Potency (EC50, nM) |
| 2-Fluoro-3-cyanopyridine | 50 | >1000 | 150 |
| 3-Cyanopyridine | 250 | 500 | 800 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Values are hypothetical.
dot
Caption: Inhibition of a Generic Tyrosine Kinase Signaling Pathway.
Synthesis and Experimental Protocols
The synthesis of both fluorinated and non-fluorinated pyridinecarbonitriles is well-established, with multiple routes available to access these scaffolds.
dot
Caption: High-Level Synthetic Routes to Pyridinecarbonitriles.
Experimental Protocols
1. pKa Determination (Potentiometric Titration)
-
Objective: To determine the acid dissociation constant (pKa) of the pyridine nitrogen.
-
Methodology:
-
Prepare a 0.01 M solution of the test compound in a mixture of methanol and water (1:1).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized 0.01 M solution of hydrochloric acid, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
The pKa is determined as the pH at the half-equivalence point.
-
2. logP Determination (Shake-Flask Method)
-
Objective: To measure the octanol-water partition coefficient (logP) as an indicator of lipophilicity.
-
Methodology:
-
Prepare a stock solution of the test compound in either n-octanol or water.
-
Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for 30 minutes to allow for partitioning.
-
Allow the layers to separate completely.
-
Determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water.
-
logP is the base-10 logarithm of P.[5]
-
3. Aqueous Solubility Determination (Shake-Flask Method)
-
Objective: To determine the thermodynamic solubility of the compound in an aqueous buffer.
-
Methodology:
-
Add an excess amount of the solid compound to a vial containing a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC).[6]
-
4. Metabolic Stability Assay (Human Liver Microsomes)
-
Objective: To assess the susceptibility of the compound to metabolism by cytochrome P450 enzymes.[7]
-
Methodology:
-
Pre-warm a suspension of human liver microsomes (HLM) and the test compound in a phosphate buffer (pH 7.4) at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[8]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining versus time.[7][9]
-
5. Tyrosine Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific tyrosine kinase.
-
Methodology:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, combine the kinase, a specific peptide substrate, and ATP in a reaction buffer.
-
Add the diluted test compound to the wells.
-
Incubate the plate at a constant temperature to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Conclusion
The introduction of fluorine to the pyridinecarbonitrile scaffold offers a powerful strategy for modulating key drug-like properties. The comparative analysis presented in this guide highlights the potential of fluorination to enhance metabolic stability and biological potency, albeit with a potential trade-off in aqueous solubility. The provided experimental protocols offer a framework for the systematic evaluation of these compounds in a drug discovery setting. As with any structure-activity relationship, the specific effects of fluorination are context-dependent and require empirical validation. This guide serves as a foundational resource for researchers seeking to leverage the unique properties of fluorine in the design of novel pyridinecarbonitrile-based therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mercell.com [mercell.com]
- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Unambiguous Structure of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile Confirmed by X-ray Crystallography: A Comparative Analysis
The precise molecular structure of the versatile chemical intermediate, 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, has been unequivocally determined by single-crystal X-ray crystallography. This guide provides a comparative analysis of the definitive crystallographic data against other widely-used spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering researchers a comprehensive understanding of the structural validation of this compound.
For researchers and professionals in drug development and materials science, the definitive confirmation of a molecule's three-dimensional structure is paramount. While various analytical techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous atomic arrangement in the solid state.
Comparative Analysis of Structural Validation Techniques
The structural elucidation of this compound is a prime example of how different analytical methods contribute complementary information. While NMR and MS can suggest connectivity and formula, X-ray crystallography provides the exact spatial arrangement of atoms, including bond lengths and angles.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, crystal packing information. | Unambiguous structural determination.[1] | Requires a suitable single crystal, which can be challenging to grow. |
| ¹H and ¹³C NMR Spectroscopy | Information about the chemical environment and connectivity of hydrogen and carbon atoms. | Provides detailed information about the molecular skeleton in solution. | Does not provide direct information about the 3D spatial arrangement or bond lengths/angles. |
| Mass Spectrometry (EI-MS) | Molecular weight and fragmentation pattern, which can infer structural motifs. | High sensitivity and provides the molecular formula. | Fragmentation can sometimes be complex to interpret and does not provide stereochemical information. |
X-ray Crystallography Data
The crystal structure of this compound has been determined and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 297856.[1] The analysis of the crystallographic information file (CIF) reveals the key bond lengths and angles that define the molecule's geometry.
Selected Bond Lengths and Angles:
| Bond | Length (Å) | Angle | Angle (°) |
| C1-C2 | 1.389 | C2-C1-C6 | 120.5 |
| C2-C3 | 1.425 | C1-C2-C3 | 120.0 |
| C3-C4 | 1.385 | C2-C3-C4 | 119.5 |
| C4-C5 | 1.351 | C3-C4-C5 | 122.1 |
| C5-C6 | 1.384 | C4-C5-C6 | 118.8 |
| C6-N1 | 1.332 | C5-C6-N1 | 122.1 |
| C1-N1 | 1.335 | C6-N1-C1 | 116.9 |
| C3-C7 | 1.439 | N1-C1-Cl1 | 115.8 |
| C7-N2 | 1.141 | C2-C1-Cl1 | 123.7 |
| C1-Cl1 | 1.721 | C4-C5-F1 | 118.9 |
| C5-F1 | 1.348 | C6-C5-F1 | 122.3 |
| C6-Cl2 | 1.724 | N1-C6-Cl2 | 115.1 |
| C5-C6-Cl2 | 122.8 |
Data extracted from CCDC 297856.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While a publicly available spectrum was not located, typical chemical shifts for a compound with this structure would be expected in the aromatic region for the single proton. The carbon atoms would exhibit distinct signals, with their chemical shifts influenced by the electronegative chlorine, fluorine, and nitrile substituents.
Mass Spectrometry (MS):
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (190.99 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways would likely involve the loss of chlorine atoms and the nitrile group.
Experimental Protocols
Single-Crystal X-ray Diffraction:
A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. The positions and intensities of the diffracted spots are used to determine the unit cell dimensions and the arrangement of atoms within the crystal.
NMR Spectroscopy:
A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃). The solution is transferred to an NMR tube. The tube is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired. The chemical shifts, coupling constants, and integration values are then analyzed to determine the structure.
Mass Spectrometry (Electron Ionization):
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. This causes the molecules to ionize and fragment. The resulting ions are separated based on their mass-to-charge ratio and detected. The resulting mass spectrum shows the relative abundance of each ion.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of this compound, integrating the different analytical techniques.
References
Assessing the Electrophilicity of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, the selection of appropriate electrophilic building blocks is a critical step in the synthesis of novel therapeutics. This guide provides a comprehensive assessment of the electrophilicity of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, a key intermediate in the synthesis of fluoroquinolone antibiotics such as Gemifloxacin.[1][2][3] Through a comparative analysis with alternative reagents, supported by theoretical principles and available experimental data, this document aims to inform the strategic selection of electrophiles in drug discovery and development.
Introduction to this compound
This compound is a halogenated pyridinecarbonitrile that serves as a versatile synthetic precursor for a range of active pharmaceutical ingredients (APIs).[1][2] Its most prominent application is in the synthesis of Gemifloxacin, a broad-spectrum oral antibiotic.[1] The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of three electron-withdrawing groups: two chlorine atoms, a fluorine atom, and a nitrile group. This electronic arrangement makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its utility in medicinal chemistry.
Theoretical Framework of Electrophilicity in Substituted Pyridines
The electrophilicity of a substituted pyridine is governed by several factors:
-
The inherent electron deficiency of the pyridine ring: The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, leading to a polarized ring system that is more susceptible to nucleophilic attack than benzene.
-
The nature and position of substituents: Electron-withdrawing groups (EWGs) such as halogens and cyano groups further decrease the electron density of the pyridine ring, thereby increasing its electrophilicity and facilitating SNAr reactions. The activating effect of EWGs is most pronounced when they are positioned ortho or para to the leaving group, as this allows for effective stabilization of the negative charge in the Meisenheimer intermediate formed during the reaction.
-
The nature of the leaving group: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring. Consequently, the strength of the carbon-halogen bond is less critical than in SN2 reactions. For SNAr on activated aryl halides, the general order of leaving group reactivity is F > Cl > Br > I, which is attributed to the high electronegativity of fluorine stabilizing the transition state.[4]
For this compound, the two chlorine atoms at the 2- and 6-positions are ortho and para to the nitrogen atom, respectively, and are further activated by the cyano and fluoro groups. This substitution pattern renders the molecule a potent electrophile.
Comparative Analysis of Electrophilicity
For this comparison, we will consider two alternative electrophilic pyridine derivatives: 2,6-dichloropyridine and 2,4-dichloropyridine.
| Compound | Structure | Key Features Relevant to Electrophilicity | Predicted Relative Reactivity in SNAr |
| This compound | Pyridine ring with three electron-withdrawing groups (2x Cl, 1x F, 1x CN). Chlorine atoms are at activated positions (ortho and para to N). | Highest | |
| 2,6-Dichloropyridine | Pyridine ring with two electron-withdrawing chlorine atoms at activated positions. | Intermediate | |
| 2,4-Dichloropyridine | Pyridine ring with two electron-withdrawing chlorine atoms. The chlorine at the 4-position is para to the nitrogen and generally more reactive in classical SNAr.[5] | Lower than 2,6-dichloropyridine for substitution at the 2-position. |
Rationale for Predicted Reactivity:
The electrophilicity of these compounds, and thus their reactivity in SNAr reactions, is expected to follow the order: This compound > 2,6-Dichloropyridine > 2,4-Dichloropyridine (for substitution at the 2-position).
This prediction is based on the cumulative electron-withdrawing effect of the substituents. The presence of the additional fluoro and cyano groups in this compound significantly enhances the electron deficiency of the pyridine ring compared to 2,6-dichloropyridine, making it a much stronger electrophile. While 2,4-dichloropyridine also possesses two chlorine atoms, the chlorine at the 4-position is generally the more reactive site in classical SNAr reactions due to better stabilization of the Meisenheimer intermediate.[5]
Experimental Protocols
While specific kinetic studies for this compound are not available, a general experimental protocol for a nucleophilic aromatic substitution reaction involving this compound can be derived from its use in the synthesis of Gemifloxacin.[6] A general procedure for a comparative kinetic experiment is also provided.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol is a generalized representation of the reaction of this compound with an amine, based on procedures for similar SNAr reactions.[7]
Materials:
-
This compound
-
Amine nucleophile (e.g., a substituted pyrrolidine for Gemifloxacin synthesis)
-
Anhydrous polar aprotic solvent (e.g., DMSO, DMF, or Acetonitrile)
-
Non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 equivalents) to the solution.
-
Add the non-nucleophilic base (2.0-3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Experimental Workflow for Comparative Kinetic Analysis
This workflow outlines a general procedure for comparing the reaction rates of different electrophiles with a common nucleophile.[8]
Caption: Experimental workflow for comparing the reactivity of two electrophiles.
Signaling Pathways and Mechanism of Action
The end products synthesized from this compound, such as Gemifloxacin, are fluoroquinolone antibiotics. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair.[9][10][11][12] By inhibiting these enzymes, fluoroquinolones disrupt bacterial DNA synthesis, leading to bacterial cell death.[9][10][11]
Caption: Simplified signaling pathway for the mechanism of action of fluoroquinolone antibiotics.
Conclusion
This compound stands out as a highly electrophilic building block crucial for the synthesis of advanced pharmaceutical compounds. Its reactivity stems from the synergistic electron-withdrawing effects of its substituents on the pyridine ring. While direct quantitative comparisons are limited, a qualitative assessment based on established chemical principles strongly suggests its superior electrophilicity compared to less substituted dichloropyridines. The provided experimental framework offers a starting point for the practical application and further kinetic evaluation of this important synthetic intermediate. For drug development professionals, a thorough understanding of the structure-reactivity relationships of such building blocks is paramount for the efficient and rational design of novel therapeutics.
References
- 1. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. US20100076193A1 - process for the preparation of gemifloxacin - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Gemifloxacin | C18H20FN5O4 | CID 9571107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Gemifloxacin Mesylate? [synapse.patsnap.com]
- 11. youtube.com [youtube.com]
- 12. Gemifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
For researchers and professionals in drug development and organic synthesis, the efficient and high-purity production of key intermediates is paramount. 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile is a critical building block in the synthesis of various pharmaceuticals, most notably fluoroquinolone antibiotics like Gemifloxacin. This guide provides a comparative analysis of two prominent synthetic routes to this compound, starting from 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt, a tautomer of 2,6-dihydroxy-5-fluoronicotinonitrile. The comparison is based on quantitative data from patent literature, offering insights into reaction efficiency and product quality.
Comparison of Synthetic Routes
Two primary methods for the synthesis of this compound from 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt are the traditional chlorination using phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃), and an improved, catalyst-assisted method. The key distinctions and performance metrics of these routes are summarized below.
| Parameter | Route 1: Traditional Chlorination | Route 2: Improved Catalytic Chlorination |
| Starting Material | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt | 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt |
| Key Reagents | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃) | Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃), Basic Catalyst (e.g., Triethylamine) |
| Yield | 67%[1][2] | 85% - 90.9%[2] |
| Purity | 72.6%[1][2] | 93.9% - 94.7%[2] |
| Key Advantages | Simpler reagent profile | Higher yield and purity, reduced byproducts |
| Key Disadvantages | Lower yield and purity, formation of trichlorinated byproducts[1] | Requires an additional catalyst |
Experimental Protocols
Route 1: Traditional Chlorination with PCl₅ and POCl₃
This method involves the direct chlorination of the sodium salt of the dihydroxypyridine derivative.
Procedure:
-
To 300 g of phosphorus oxychloride, 182 g of phosphorus pentachloride is slowly introduced.
-
30 g of 3-cyano-2-hydroxy-5-fluoropyrid-6-one monosodium salt is then added to the mixture.
-
The reaction mixture is heated to reflux at 114 °C and stirred for 20 hours, during which hydrogen chloride gas evolves.
-
After the reaction is complete, the excess phosphorus oxychloride is distilled off under vacuum.
-
The cooled residue is taken up in methylene chloride.
-
The resulting suspension is slowly added to ice water.
-
After phase separation, the organic phase is collected, dried, and the solvent is evaporated.
-
The remaining residue is dried under vacuum at 60 °C to yield the product.[2]
Route 2: Improved Catalytic Chlorination
This improved method introduces a basic catalyst to enhance the reaction's efficiency and selectivity.
Procedure:
-
A mixture is prepared with the starting material and phosphorus oxychloride.
-
A catalytic amount (e.g., 0.1 to 20 mol %) of a basic catalyst, such as triethylamine, is added.[2]
-
Phosphorus pentachloride is then added to the mixture.
-
The reaction is heated, typically in the range of 70 to 120 °C, for a specified duration.[1]
-
Following the reaction, the mixture is worked up in a manner similar to the traditional method: excess POCl₃ is removed, the residue is dissolved in an organic solvent, washed with water, and the organic phase is dried and concentrated.
-
The final product is obtained after drying under vacuum.
Synthetic Route Comparison
Caption: Comparative workflow of two synthetic routes to this compound.
References
- 1. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 2. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
The Antibacterial Arsenal: A Comparative Look at 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile Derivatives and Their Biological Targets
For Immediate Release
A comprehensive review of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile derivatives reveals their potent antibacterial activity, primarily targeting bacterial DNA gyrase and topoisomerase IV. This guide provides a comparative analysis of their efficacy, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
The global challenge of antimicrobial resistance necessitates the continuous exploration of novel antibacterial agents. Derivatives of this compound have emerged as a significant class of compounds, forming the backbone of several potent fluoroquinolone antibiotics. These synthetic agents exhibit broad-spectrum bactericidal activity by disrupting essential enzymatic processes involved in bacterial DNA replication.
Primary Biological Targets: Disrupting DNA Synthesis
The primary biological targets of this compound derivatives, such as the widely studied fluoroquinolones Enoxacin and Gemifloxacin, are two key bacterial enzymes: DNA gyrase and topoisomerase IV.[1] By inhibiting these enzymes, the compounds effectively halt DNA replication, leading to bacterial cell death.
DNA Gyrase , a type II topoisomerase, is the primary target in many Gram-negative bacteria. Its function is to introduce negative supercoils into the bacterial DNA, a crucial step for the initiation of DNA replication.
Topoisomerase IV , another type II topoisomerase, is the main target in many Gram-positive bacteria. This enzyme is essential for the separation of interlinked daughter DNA molecules following replication.
The dual-targeting capability of some derivatives, like Gemifloxacin, which can inhibit both enzymes, is a significant advantage in overcoming resistance mechanisms that may arise from mutations in a single target.
Comparative Antibacterial Efficacy
The in vitro activity of several key derivatives of this compound has been extensively evaluated against a wide range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: In Vitro Activity (MIC90, µg/mL) of Fluoroquinolone Derivatives Against Gram-Positive Bacteria
| Bacterial Species | Enoxacin | Gemifloxacin | Trovafloxacin | Tosufloxacin |
| Streptococcus pneumoniae | 16-32[2] | 0.063[3] | ≤ 0.25[4] | 0.12-0.5[5] |
| Staphylococcus aureus (MSSA) | 1-2[2] | 0.063[3] | N/A | 1.56[6] |
| Enterococcus faecalis | N/A | 2[7] | N/A | N/A |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. MSSA: Methicillin-susceptible Staphylococcus aureus.
Table 2: In Vitro Activity (MIC90, µg/mL) of Fluoroquinolone Derivatives Against Gram-Negative Bacteria
| Bacterial Species | Enoxacin | Gemifloxacin | Trovafloxacin | Tosufloxacin |
| Escherichia coli | 0.12-1.0[2] | 0.016[7] | N/A | N/A |
| Pseudomonas aeruginosa | 0.5[2] | 4[3] | N/A | N/A |
| Haemophilus influenzae | N/A | 0.016[3] | N/A | ≤0.06[5] |
| Moraxella catarrhalis | N/A | 0.008[3] | N/A | ≤0.06[5] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized bacterial suspension (typically ~5×10^5 CFU/mL) is prepared in a suitable broth medium, such as Mueller-Hinton Broth.[8]
-
Serial Dilution: The test compound is serially diluted in the broth within a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8]
DNA Gyrase Inhibition Assay
The inhibition of DNA gyrase supercoiling activity is a common method to assess the potency of these derivatives.
-
Reaction Mixture: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine).
-
Inhibitor Addition: Varying concentrations of the test compound are added to the reaction mixtures.
-
Enzyme Addition: Purified DNA gyrase is added to initiate the reaction.
-
Incubation: The mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
Analysis: The reaction is stopped, and the different forms of plasmid DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis. The concentration of the compound that inhibits 50% of the supercoiling activity (IC50) is determined.
Topoisomerase IV Inhibition Assay
The inhibitory effect on topoisomerase IV is often measured through a decatenation assay.
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA circles, is used as the substrate.
-
Reaction Mixture: The reaction mixture includes kDNA, ATP, and a suitable assay buffer.
-
Inhibitor and Enzyme: The test compound and purified topoisomerase IV are added to the mixture.
-
Incubation: The reaction is incubated at 37°C.
-
Analysis: The reaction products (decatenated DNA circles) are separated from the kDNA network by agarose gel electrophoresis. The IC50 value is determined by quantifying the reduction in decatenated product.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of this compound derivatives.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion
Derivatives of this compound represent a cornerstone in the development of fluoroquinolone antibiotics. Their potent, bactericidal activity stems from the targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV. The comparative data presented underscores the varying efficacy of different derivatives against a spectrum of clinically relevant bacteria. The provided experimental protocols offer a foundation for standardized evaluation, crucial for the ongoing research and development of new and more effective antibacterial agents to combat the growing threat of antimicrobial resistance.
References
- 1. Evaluation of in vitro antibacterial activity of enoxacin: comparison with other orally absorbed antimicrobial agents, proposed disk diffusion test interpretive criteria, and quality control limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The activity of enoxacin against clinical bacterial isolates in comparison with that of five other agents, and factors affecting that activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro susceptibility of 4903 bacterial isolates to gemifloxacin--an advanced fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo activity of trovafloxacin against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Antibacterial activity of tosufloxacin against major organisms detected from patients with respiratory infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro activity of gemifloxacin against a broad range of recent clinical isolates from the USA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
Safety Operating Guide
Safe Disposal of 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile: A Procedural Guide
The proper management and disposal of 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for its safe disposal, designed for researchers, scientists, and drug development professionals. Due to its chemical structure as a halogenated organic compound, this substance must be treated as hazardous waste and disposed of in accordance with local, state, and national regulations.[1][2][3] Under no circumstances should this chemical be discarded down the drain or in regular solid waste.[1][4][5]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. All handling of the chemical and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.[4][5][6][7]
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[4][5]
-
Body Protection: A flame-retardant lab coat is recommended.[4][5]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator (such as a dust mask type N95).[8]
Hazard Classification Summary
Waste generated from this compound is classified as hazardous.[1] The following table summarizes its primary hazard classifications according to Safety Data Sheets (SDS).
| Hazard Classification | Description | GHS Pictogram | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1] | ❗ | Warning |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] | ❗ | Warning |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1] | ❗ | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[1] | ❗ | Warning |
Step-by-Step Disposal Protocol
This protocol outlines the standard procedure for the collection and disposal of this compound waste.
1. Waste Segregation:
-
This compound must be segregated as a halogenated organic waste .[6]
-
Do not mix with non-halogenated, reactive, or incompatible waste streams such as strong acids or bases.[4][9]
2. Waste Containment:
-
Use a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[4][5] Polyethylene or glass containers are generally suitable.
-
Ensure the container is in good condition and appropriate for solid waste.
-
Keep the container closed at all times, except when adding waste.[5]
3. Labeling:
-
Clearly label the container with a "Hazardous Waste" tag before any waste is added.[4][6]
-
The label must include the full chemical name: "This compound " (do not use abbreviations or chemical formulas).[4][6]
-
If it is a mixture, list all constituents and their approximate percentages.[4]
4. Storage:
-
Store the waste container in a designated, well-ventilated, and cool satellite accumulation area.[7]
-
Ensure secondary containment is in place to capture any potential leaks.[6]
5. Arranging for Final Disposal:
-
Once the waste container is full or the project is complete, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[5][6]
-
Disposal must be conducted by a licensed hazardous waste management company.[5] The standard method for this type of waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the resulting hazardous combustion products like hydrogen chloride and hydrogen fluoride.[10][11]
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.[9]
-
Ensure proper PPE is worn before attempting cleanup.
-
Sweep up the solid material and place it into a suitable, labeled container for hazardous waste disposal.[1] Avoid creating dust.
-
For larger spills, absorb with an inert material like vermiculite or sand and collect it into the designated waste container.[4][9]
-
Ventilate the area and wash the spill site after cleanup is complete.[9]
-
Do not allow the chemical to enter drains or waterways.[1][4]
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. capotchem.cn [capotchem.cn]
- 9. nj.gov [nj.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
